Sanguinarine chloride hydrate
Description
Historical Context and Botanical Origins in Scientific Inquiry
Sanguinarine (B192314), the core molecule of sanguinarine chloride hydrate (B1144303), is a natural alkaloid with a long history of use in traditional medicine. researchgate.net It is principally isolated from the rhizomes of Sanguinaria canadensis, commonly known as bloodroot, a plant native to eastern North America. researchgate.netresearchgate.net Other botanical sources include plants from the Papaveraceae (poppy) family, such as Macleaya cordata (plume poppy) and Chelidonium majus (greater celandine), as well as species in the Fumariaceae and Rutaceae families. researchgate.netfrontiersin.orgnih.govnih.gov The distinctive red-orange sap of the bloodroot rhizome, rich in sanguinarine, was utilized by Native American tribes for various purposes. researchgate.net Scientific inquiry into sanguinarine began with its isolation and characterization, driven by an interest in the bioactive compounds of these traditionally used plants.
Chemical Classification and Structural Features within Benzophenanthridine Alkaloids
Sanguinarine chloride hydrate is classified as a quaternary benzo[c]phenanthridine (B1199836) alkaloid. researchgate.netottokemi.com This classification stems from its core chemical structure, which features a fused system of a benzene (B151609) ring and a phenanthridine (B189435) ring system. The "quaternary" designation refers to the positively charged nitrogen atom within the heterocyclic ring. The molecular formula for the anhydrous form is C₂₀H₁₄ClNO₄. frontiersin.org As a hydrate, it incorporates water molecules into its crystalline structure.
The structure of sanguinarine is characterized by a planar polyaromatic system, which is crucial for its biological activities. It is a structural homologue of other well-known benzophenanthridine alkaloids like chelerythrine (B190780). waocp.org The presence of methylenedioxy groups is another key feature of its chemical architecture.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄ClNO₄·xH₂O ottokemi.comglentham.com |
| Molecular Weight (anhydrous) | 367.78 g/mol frontiersin.orgottokemi.com |
| Appearance | Red to orange crystalline powder glentham.comcymitquimica.com |
| CAS Number | 5578-73-4 ottokemi.comglentham.comscbt.com |
Significance in Contemporary Biomedical and Phytochemical Research
In recent years, this compound has become a subject of intense investigation in biomedical and phytochemical research due to its wide spectrum of biological activities. sigmaaldrich.comsigmaaldrich.comchemimpex.com These properties include antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. ottokemi.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com Its potential as an antimicrobial agent is being explored against various bacteria and fungi. chemimpex.comfrontiersin.org Furthermore, its anti-inflammatory and pro-apoptotic (cell death-inducing) capabilities have made it a compound of interest in cancer research. sigmaaldrich.comresearchgate.net Phytochemical studies often focus on the isolation, quantification, and synergistic effects of sanguinarine with other alkaloids in plant extracts. researchgate.netfrontiersin.org
Overview of Current Academic Research Trajectories
Current research on this compound is multifaceted. One major trajectory involves elucidating the molecular mechanisms underlying its observed biological effects. For instance, studies are investigating its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), modulating signaling pathways like NF-κB, and inhibiting key enzymes. researchgate.netnih.govwiley.com Another significant area of research is its potential application in treating parasitic infections, such as those caused by Schistosoma mansoni. sigmaaldrich.complos.org
Researchers are also exploring its antibacterial mechanisms, including its ability to disrupt the cell walls and membranes of bacteria like Staphylococcus aureus. frontiersin.orgnih.gov Additionally, there is ongoing research into its effects on various cellular processes, including cell cycle regulation and its interaction with DNA and microtubules. waocp.orgsigmaaldrich.com The potential for sanguinarine to act as a telomerase inhibitor is another promising avenue of investigation in cancer therapy. nih.gov
Table 2: Selected Research Findings on this compound | Research Area | Finding | Reference | |---|---|---| | Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines. waocp.orgsigmaaldrich.comwiley.com | | | Inhibits telomerase expression and activity. nih.gov | | Antimicrobial | Exhibits antibacterial activity against Staphylococcus aureus by disrupting cell membrane integrity. frontiersin.orgnih.gov | | | Shows antifungal effects against Candida species. frontiersin.org | | Anti-parasitic | Demonstrates anti-schistosomal activity against Schistosoma mansoni. sigmaaldrich.complos.org | | Anti-inflammatory | Exhibits anti-inflammatory properties. ottokemi.comsigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.ClH.H2O/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;;/h2-8H,9-10H2,1H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCOXSCAMNPLFI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099738-80-3 | |
| Record name | Sanguinarine Chloride Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Isolation, Synthesis, and Derivatization Strategies for Research Applications
Methodologies for Isolation and Purification from Natural Sources
Sanguinarine (B192314) is predominantly found in plants of the Papaveraceae family, such as Macleaya cordata, Sanguinaria canadensis, and Argemone mexicana. nih.govresearchgate.netmdpi.com The extraction and purification of sanguinarine from these botanical matrices are critical steps for obtaining high-purity material for research.
Modern extraction methods offer significant advantages over conventional techniques like maceration and Soxhlet extraction, primarily by improving efficiency and reducing solvent consumption and extraction time. nih.govnih.gov
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent and plant material, which increases the internal pressure within the plant cells, leading to cell wall rupture and enhanced release of target compounds. nih.gov One study identified MAE as the most effective method for extracting sanguinarine and the related alkaloid chelerythrine (B190780) from the fruit of Macleaya cordata, yielding 17.10 ± 0.4 mg/g of sanguinarine in just 5 minutes. researchgate.net
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the penetration of the solvent and improving mass transfer, thereby increasing extraction efficiency. nih.govnih.gov
Ultrahigh-Pressure Extraction (UHPE): This technique, along with methods like pressurized liquid extraction (PLE), utilizes high pressure to enhance the extraction process. researchgate.netresearchgate.net High pressure forces the solvent into the plant matrix, increasing the contact between the solvent and the target compounds.
| Technique | Principle | Reported Efficiency for Sanguinarine | Advantages |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating, creating internal pressure that ruptures plant cells. nih.gov | Yielded 17.10 ± 0.4 mg/g from Macleaya cordata fruit in 5 minutes. researchgate.net | High speed, reduced solvent consumption. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to create cavitation, disrupting cell structures. nih.gov | Considered a popular and efficient technique for alkaloid extraction. researchgate.net | Increased extraction efficiency, enhanced mass transfer. nih.gov |
| Ultrahigh-Pressure Extraction (UHPE) | Utilizes very high pressure to force solvent into the plant matrix. | Used for efficient extraction of sanguinarine from Macleaya cordata. researchgate.net | Effective for challenging matrices. |
Following extraction, the crude extract contains a mixture of alkaloids and other plant metabolites, necessitating sophisticated chromatographic techniques for the separation and purification of sanguinarine.
Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. High-speed counter-current chromatography (HSCCC) and pH-zone-refining counter-current chromatography (PZRCCC) have been successfully applied. researchgate.netfao.org
In one PZRCCC method, a two-phase solvent system of chloroform-ethyl acetate-methanol-water (3:1:3:2, v/v/v/v) was used. researchgate.net Hydrochloric acid (10 mM) was added to the upper phase (stationary phase) and triethylamine (B128534) (10 mM) to the lower phase (mobile phase). researchgate.net This process yielded 750 mg of sanguinarine from 2.0 g of crude extract with a purity of over 95%. researchgate.net
Another HSCCC method used a solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution (4:2:2, V/V/V), where the upper phase was the stationary phase and the lower phase was the mobile phase. fao.org This approach yielded 505 mg of sanguinarine chloride from 1000 mg of crude alkaloid extract, with a purity of 99.77% as determined by UPLC. fao.org
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical tool for the quantification and purity assessment of sanguinarine. nih.gov A reliable HPLC-DAD method allows for the simultaneous separation and quantification of sanguinarine and other alkaloids like berberine (B55584) and chelerythrine. scielo.br A typical method involves a C18 column with a gradient mobile phase, such as acetonitrile (B52724) and acidified water, with detection at 254 nm. nih.govscielo.br This technique is sensitive, with limits of detection as low as 0.5-3 ng. nih.govnih.gov
| Technique | Solvent System / Mobile Phase | Purity Achieved | Reference |
|---|---|---|---|
| pH-Zone-Refining Counter-Current Chromatography (PZRCCC) | Chloroform-ethyl acetate-methanol-water (3:1:3:2, v/v/v/v) with HCl in the upper phase and triethylamine in the lower phase. | >95.0% | researchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution (4:2:2, V/V/V). | 99.77% | fao.org |
| High-Performance Liquid Chromatography (HPLC) | Gradient using 0.2% formic acid/water/acetonitrile on a Nucleosil C18 column. | Analytical method for quantification; limit of detection is 0.5 ng. | nih.gov |
Chemical Synthesis Pathways of Sanguinarine and its Precursors
While isolation from natural sources is common, chemical and biotechnological synthesis offers an alternative route to sanguinarine, providing control over purity and enabling the production of precursors and analogs.
The complete biosynthetic pathway of sanguinarine, starting from L-tyrosine, has been extensively studied and elucidated. nih.govmdpi.com This pathway involves a series of enzymatic reactions that build the complex benzophenanthridine skeleton. researchgate.net Key intermediates in this pathway include (S)-norcoclaurine, (S)-reticuline, (S)-scoulerine, and protopine. nih.govnih.gov The enzymes involved are a cascade of methyltransferases, oxidases, and cytochrome P450 enzymes. mdpi.comnih.gov
Although efficient chemical total synthesis of sanguinarine has been reported, based on enzymatic mechanisms and using affordable starting materials, biotechnological approaches are gaining prominence for their potential sustainability and efficiency. nih.govmdpi.com
A significant advancement in sanguinarine production is the development of a complete biosynthetic pathway in engineered microorganisms. Researchers have successfully engineered the yeast Saccharomyces cerevisiae to produce sanguinarine de novo. nih.gov
This metabolic engineering feat involved:
Introducing 17 heterologous genes from plants and other organisms into the yeast genome to reconstruct the entire multi-step pathway from tyrosine. nih.gov
Implementing protein and cellular engineering strategies to overcome bottlenecks, such as optimizing the functional expression of cytochrome P450 enzymes and enhancing cofactor supply. nih.gov
Utilizing fed-batch fermentation, which achieved a final sanguinarine titer of 448.64 mg/L. nih.gov
This synthetic biology approach not only provides a renewable and scalable source of sanguinarine but also serves as a platform for producing novel derivatives. nih.govnih.gov
Design and Synthesis of Sanguinarine Derivatives and Analogs
The modification of the sanguinarine scaffold is a key strategy for investigating structure-activity relationships and potentially improving its properties. A primary motivation for creating derivatives is to enhance metabolic stability, as sanguinarine itself can be metabolized into less active compounds like dihydrosanguinarine (B1196270). nih.gov
A common approach involves the nucleophilic addition to the electrophilic C=N+ bond of the sanguinarine core. nih.gov Starting with sanguinarine chloride, a variety of derivatives have been synthesized:
Reduction: Treatment with sodium borohydride (B1222165) (NaBH₄) reduces the iminium bond to yield dihydrosanguinarine. nih.gov
Addition of Amines and Alkoxides: A one-pot reaction with various amines or sodium methoxide (B1231860) leads to the synthesis of derivatives with substituents at the C6-position. nih.gov
Addition of Carbon Nucleophiles: The use of Grignard reagents (e.g., CH₃BrMg) or cyanide reagents like trimethylsilyl (B98337) cyanide ((CH₃)₃SiCN) allows for the introduction of alkyl or cyano groups at the C6-position. nih.gov
Furthermore, the engineered yeast platform has been used to produce halogenated derivatives, such as fluorinated sanguinarine, by feeding the culture with halogenated tyrosine precursors. nih.gov This demonstrates a powerful method for generating novel analogs through biocatalysis.
| Starting Material | Reagent(s) | Type of Derivative | Reference |
|---|---|---|---|
| Sanguinarine chloride | NaBH₄ | Dihydrosanguinarine (reduced form) | nih.gov |
| Sanguinarine chloride | Various amines (e.g., morpholine) | C6-amino derivatives | nih.gov |
| Sanguinarine chloride | CH₃ONa | C6-methoxy derivative | nih.gov |
| Sanguinarine chloride | (CH₃)₃SiCN | C6-cyano derivative | nih.gov |
| Engineered Yeast Culture | 3-F-tyrosine (feed) | Fluorinated sanguinarine | nih.gov |
Strategies for Targeted Structural Modifications
The chemical architecture of sanguinarine offers specific sites that are amenable to targeted structural modifications. Research has primarily focused on two key areas: the electrophilic C6-position and the C=N+ iminium bond. These sites allow for the introduction of various functional groups to modulate the molecule's physicochemical properties and biological activity.
One of the principal strategies involves the nucleophilic addition to the iminium bond. This bond is a determining factor for some of the biological activities of sanguinarine. nih.gov The positively charged nitrogen atom makes the adjacent carbon atoms, particularly C6, susceptible to attack by nucleophiles. This reactivity has been exploited to introduce a variety of substituents, thereby altering the molecule's steric and electronic properties.
Another key strategy is the reduction of the iminium bond. For instance, reduction with sodium borohydride yields dihydrosanguinarine. nih.gov This modification significantly alters the planarity and electronic distribution of the molecule, providing a scaffold for further derivatization.
Furthermore, modifications at other positions on the aromatic ring system, while less common, are being explored to fine-tune the molecule's properties. These targeted modifications are essential for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological outcomes.
Synthesis of Specific Structural Analogs (e.g., C6-substituted derivatives)
Building upon the strategies for targeted modifications, the synthesis of specific structural analogs of sanguinarine has been a significant area of research. Among these, C6-substituted derivatives have been extensively investigated. The synthesis of these analogs typically starts from sanguinarine chloride, which serves as a readily available precursor. nih.gov
A common synthetic route involves the direct nucleophilic addition at the C6 position. This has been achieved using a variety of nucleophiles, including amines and Grignard reagents. nih.gov For example, reacting sanguinarine chloride with different amines in a one-pot reaction leads to the formation of a series of C6-amino derivatives. nih.gov Similarly, the use of Grignard reagents like methylmagnesium bromide allows for the introduction of alkyl groups at this position. nih.gov
These synthetic efforts have yielded a library of sanguinarine analogs with diverse functionalities at the C6 position. The biological evaluation of these compounds has provided valuable insights into how substitutions at this site affect their activity. For instance, studies on the anti-cancer properties of C6-substituted derivatives have shown that the introduction of hydrophilic groups is well-tolerated and can result in compounds with low micromolar inhibitory activity against cancer cell lines. nih.gov
Below is an interactive data table summarizing the in vitro cytotoxic activity of selected C6-substituted sanguinarine derivatives against two non-small cell lung cancer (NSCLC) cell lines, A549 and H1975.
Data sourced from studies on the biological evaluation of sanguinarine derivatives. nih.gov
Development of Bioconjugates for Research
The development of bioconjugates represents a sophisticated approach to harness the properties of sanguinarine for targeted research applications. Bioconjugation involves linking sanguinarine to other molecules, such as fluorescent probes, targeting ligands, or nanoparticles, to create hybrid molecules with novel functionalities.
A key feature of sanguinarine that is advantageous for the development of bioconjugates is its intrinsic fluorescence. nih.gov The sanguinarine molecule exhibits fluorescence that is sensitive to its environment, which can be utilized to probe its interactions with biological macromolecules. researchgate.net For instance, the fluorescence of sanguinarine changes upon binding to proteins, which can be used to study these interactions without the need for an external fluorescent label. researchgate.net
While the direct conjugation of sanguinarine to biomolecules is an emerging area, the principles of bioconjugation can be applied to its derivatives. The same reactive sites used for creating structural analogs, such as the C6 position, can be functionalized with linkers suitable for attachment to proteins, peptides, or nucleic acids. This would allow for the targeted delivery of sanguinarine to specific cells or tissues, which is a valuable tool for in vitro and in vivo studies.
Furthermore, sanguinarine and its derivatives can be encapsulated within or conjugated to nanoparticles to improve their stability and facilitate targeted delivery. nih.gov For example, sanguinarine-conjugated nanoparticles have been explored as a strategy to enhance its therapeutic effects in cancer research. nih.gov The development of such bioconjugates holds promise for creating advanced research tools for cellular imaging, targeted drug delivery, and mechanistic studies.
Advanced Analytical Characterization in Research
Spectroscopic Analysis for Structure-Function Correlation
Spectroscopic techniques are indispensable for elucidating the molecular structure of sanguinarine (B192314) chloride hydrate (B1144303) and understanding its interactions with other molecules. These methods provide detailed information on the compound's atomic composition, connectivity, and electronic properties, which are crucial for correlating its structure with its biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of sanguinarine chloride hydrate. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms in the molecule. For sanguinarine, the aromatic protons typically appear in the downfield region of the spectrum, while the protons of the methyl and methylenedioxy groups are found at characteristic upfield positions.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. The quaternary carbon atoms of the aromatic rings and the iminium moiety can be distinguished from the protonated carbons.
| ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ) for a Sanguinarine Derivative |
| 9.41 (s, 1H) |
| 8.55 (d, J = 8.9 Hz, 1H) |
| 8.51 (s, 1H) |
| 8.41 (d, J = 8.7 Hz, 1H) |
| 8.00 (d, J = 8.9 Hz, 1H) |
| 7.69 (d, J = 8.7 Hz, 1H) |
| 7.53 (s, 1H) |
| 6.39 (s, 2H) |
| 6.22 (s, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) Chemical Shifts (δ) for a Sanguinarine Derivative |
| 148.73 |
| 148.53 |
| 145.65 |
| 145.01 |
| 143.56 |
| 139.22 |
| 129.94 |
| 128.82 |
| 128.03 |
| 127.66 |
| 120.55 |
| 119.32 |
| 116.74 |
| 114.71 |
| 112.35 |
| 104.93 |
| 103.39 |
| 102.04 |
| 101.41 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, thereby confirming its molecular identity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
In addition to molecular weight determination, MS, particularly tandem mass spectrometry (MS/MS), is invaluable for structural elucidation through fragmentation studies. The sanguinarine cation is a stable molecular ion, and under controlled fragmentation conditions, it yields a characteristic pattern of product ions. Common fragmentation pathways involve the loss of small neutral molecules. The analysis of these fragmentation patterns helps to confirm the connectivity of the different ring systems within the sanguinarine structure. For instance, in electrospray ionization (ESI) MS/MS, the sanguinarine molecular ion at m/z 332 can produce fragment ions at m/z 317, 304, and 274. mdpi.com
| Characteristic Mass Spectrometry Data for Sanguinarine |
| Molecular Ion (M⁺) |
| m/z |
| Major Fragment Ions |
| m/z |
| m/z |
| m/z |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Binding Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used for both the quantitative analysis of this compound and for studying its interactions with biomolecules. Sanguinarine exhibits strong absorption in the UV-Vis region due to its extended conjugated aromatic system.
For quantitative analysis, the absorbance of a sanguinarine solution is measured at its wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution. This relationship allows for the creation of a calibration curve from which the concentration of unknown samples can be determined.
UV-Vis spectroscopy is also a powerful tool for investigating the binding of sanguinarine to macromolecules such as proteins and nucleic acids. Upon binding, the electronic environment of the sanguinarine molecule is altered, leading to changes in its absorption spectrum, such as a shift in the λmax (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). By monitoring these spectral changes as a function of the concentration of the interacting molecule, binding constants and stoichiometry of the interaction can be determined. For example, studies have shown that the interaction of sanguinarine with DNA and RNA results in hypochromic and bathochromic effects in its absorption spectrum. nih.gov
Chromatographic Methodologies for Purity Assessment and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity. These methods are particularly important in the analysis of complex mixtures and for ensuring the quality of research materials.
High-Performance Liquid Chromatography (HPLC) in Research Settings
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound. The method's high resolution, sensitivity, and reproducibility make it ideal for separating sanguinarine from closely related alkaloids and potential impurities.
A typical HPLC system for the analysis of sanguinarine consists of a C18 reversed-phase column, a mobile phase composed of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), and a UV-Vis detector set to monitor the absorbance at one of sanguinarine's λmax values. The retention time of sanguinarine under specific chromatographic conditions is a characteristic parameter for its identification. The peak area is proportional to the concentration, allowing for accurate quantification. Purity is assessed by detecting and quantifying any other peaks present in the chromatogram. Commercial preparations of this compound often specify a purity of ≥98% as determined by HPLC.
| Typical HPLC Parameters for Sanguinarine Analysis |
| Stationary Phase |
| Mobile Phase |
| Detector |
| Wavelength |
| Quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
For the analysis of sanguinarine in complex biological and environmental matrices, such as plasma, urine, or feed samples, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comresearchgate.net This technique offers superior selectivity and sensitivity compared to HPLC with UV detection, allowing for the detection and quantification of sanguinarine at very low concentrations.
In an LC-MS/MS analysis, the sample is first subjected to a chromatographic separation, similar to HPLC. The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode, where the precursor ion (the molecular ion of sanguinarine) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This high degree of specificity minimizes interferences from the sample matrix, enabling accurate and precise quantification. The method often involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove the bulk of the matrix components before analysis.
| Illustrative LC-MS/MS Parameters for Sanguinarine Quantification |
| Chromatography |
| Ionization |
| Precursor Ion (m/z) |
| Product Ion (m/z) |
| Mode |
| Application |
Crystallographic Analysis for Solid-State Characterization
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous information about the molecular structure of sanguinarine chloride in the solid state, including the planarity of its aromatic system, the conformation of the molecule, and the specific coordination of the chloride ion and any water molecules of hydration within the crystal lattice. Such an analysis would also reveal intermolecular interactions, such as stacking of the aromatic rings and hydrogen bonding, which govern the packing of the molecules in the crystal.
Cellular and Molecular Mechanisms of Action in Preclinical Models
Modulation of Cellular Homeostasis and Fate
Sanguinarine (B192314) chloride hydrate (B1144303) disrupts the delicate balance of cellular homeostasis, influencing cell cycle progression and activating programmed cell death pathways. Its multifaceted interactions with cellular machinery underscore its potential as a cytotoxic agent in various cancer models.
Sanguinarine has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. A primary mechanism involves the modulation of key regulatory proteins that govern cell cycle progression.
In androgen-responsive (LNCaP) and androgen-unresponsive (DU145) human prostate carcinoma cells, treatment with sanguinarine leads to a dose-dependent arrest of cells in the G0/G1 phase of the cell cycle researchgate.net. This arrest is mediated by a significant induction of cyclin kinase inhibitors (CKIs), specifically p21/WAF1 and p27/KIP1 researchgate.net. Concurrently, sanguinarine treatment results in the downregulation of cyclins D1, D2, and E, as well as their catalytic partners, the cyclin-dependent kinases (CDKs) 2, 4, and 6 researchgate.net. This coordinated action effectively halts the cell's progression from the G1 to the S phase.
In other cancer models, such as hepatocellular carcinoma, sanguinarine induces cell cycle arrest through a p53-dependent pathway nih.gov. It increases the expression of p53, which in turn upregulates miR-16-2. This microRNA then targets and decreases the expression of cyclin D1, contributing to cell cycle blockade nih.gov. Furthermore, sanguinarine has been observed to induce G2/M phase arrest in various cancer cell lines nih.govresearchgate.netresearchgate.net. This is often associated with the downregulation of critical G2/M transition proteins like cyclin B1 and the phosphatase Cdc25C, which are necessary for the activation of the cyclin B1/CDK1 complex that drives mitotic entry researchgate.net. The inhibition of signaling pathways such as the PI3K/Akt pathway has also been implicated in sanguinarine-induced cell cycle arrest in triple-negative breast cancer cells nih.gov.
Table 1: Effect of Sanguinarine on Cell Cycle Regulatory Proteins
| Cell Line | Cell Cycle Phase Arrest | Upregulated Proteins | Downregulated Proteins | Reference |
|---|---|---|---|---|
| LNCaP, DU145 (Prostate) | G0/G1 | p21/WAF1, p27/KIP1 | Cyclin D1, Cyclin D2, Cyclin E, CDK2, CDK4, CDK6 | researchgate.net |
| Hepatocellular Carcinoma | Not Specified | p53, miR-16-2 | Cyclin D1 | nih.gov |
| Various Cancer Cells | G2/M | - | Cyclin B1, Cdc25C | nih.govresearchgate.netresearchgate.net |
| MDA-MB-231, MDA-MB-468 (Breast) | Not Specified | - | Akt (PI3K/Akt pathway) | nih.gov |
Sanguinarine is a potent inducer of apoptosis, activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways in a variety of cancer cells researchgate.netnih.govresearchgate.net. The activation of these pathways converges on a cascade of cysteine-aspartic proteases known as caspases.
The intrinsic pathway is initiated by mitochondrial outer membrane permeabilization. Sanguinarine treatment disrupts the mitochondrial membrane potential and promotes the release of cytochrome c from the mitochondria into the cytosol nih.govnih.gov. This event is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Sanguinarine shifts the balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax researchgate.netnih.govnih.govresearchgate.netresearchgate.net. This increased Bax/Bcl-2 ratio is a critical determinant for mitochondrial integrity and subsequent caspase activation researchgate.netnih.govresearchgate.net. Once in the cytosol, cytochrome c forms the apoptosome, leading to the activation of the initiator caspase-9 researchgate.netnih.gov.
The extrinsic pathway is also engaged by sanguinarine, as evidenced by the activation of the initiator caspase-8 researchgate.netnih.govnyu.edu. Both the intrinsic and extrinsic pathways culminate in the activation of the executioner caspase-3 researchgate.netresearchgate.netnih.govnyu.edu. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis researchgate.netnih.govresearchgate.netnyu.edunih.gov. The cleavage of PARP impairs its ability to repair DNA damage, thereby facilitating cell death.
Recent studies have identified that sanguinarine can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides frontiersin.org. In human cervical and gastric cancer cells, sanguinarine-induced ferroptosis is associated with the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione (B108866) Peroxidase 4 (GPX4) nih.govresearchgate.net. SLC7A11 is a component of the cystine/glutamate antiporter system, which is crucial for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). GPX4 is a key enzyme that utilizes GSH to detoxify lipid peroxides.
By downregulating SLC7A11, sanguinarine leads to GSH depletion, which in turn inactivates GPX4 nih.govresearchgate.net. This impairment of the cell's primary defense against lipid peroxidation, coupled with an accumulation of the labile iron pool, results in overwhelming lipid-based reactive oxygen species (ROS) and subsequent ferroptotic cell death nih.govnyu.edu. In prostate cancer, sanguinarine chloride induces ferroptosis through the ROS/USP47/BACH1/HMOX1 signaling axis nih.govnih.gov. It promotes the degradation of the transcriptional repressor BACH1, leading to the upregulation of Heme Oxygenase 1 (HMOX1), a key enzyme in heme catabolism that releases free iron, thereby sensitizing cells to ferroptosis nih.govnih.gov.
Table 2: Key Molecular Events in Sanguinarine-Induced Ferroptosis
| Cellular Process | Molecular Target/Event | Consequence | Cancer Model | Reference |
|---|---|---|---|---|
| Iron Metabolism | Increased labile iron pool | Promotes lipid peroxidation | Cervical Cancer | nih.govnyu.edu |
| Antioxidant Defense | SLC7A11 downregulation | Inhibits cystine uptake, leads to GSH depletion | Cervical, Gastric Cancer | nih.govresearchgate.net |
| Antioxidant Defense | GPX4 downregulation/inactivation | Inability to detoxify lipid peroxides | Gastric Cancer | researchgate.net |
| Lipid Metabolism | Lipid peroxidation accumulation | Cell membrane damage and death | Cervical Cancer | nih.govnyu.edu |
| Gene Regulation | BACH1 degradation, HMOX1 upregulation | Increased free iron | Prostate Cancer | nih.govnih.gov |
A central mechanism underlying the cytotoxic effects of sanguinarine is its ability to induce the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) researchgate.netresearchgate.netmedchemexpress.commdpi.com. The accumulation of ROS creates a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed, leading to damage of cellular components, including lipids, proteins, and DNA.
This ROS generation is not merely a byproduct but a critical upstream event that triggers downstream signaling for both apoptosis and ferroptosis nih.govnyu.edumedchemexpress.com. In the context of apoptosis, ROS can promote the opening of the mitochondrial permeability transition pore, facilitating the release of cytochrome c nih.govmdpi.com. The essential role of ROS is demonstrated by experiments where the pretreatment of cells with antioxidants, such as N-acetylcysteine (NAC), significantly attenuates sanguinarine-induced apoptosis and PARP cleavage researchgate.netmdpi.com.
Similarly, in ferroptosis, sanguinarine-induced ROS contribute to the instability of the BACH1 protein and promote lipid peroxidation, both of which are key drivers of this cell death pathway nih.govnih.govnih.govresearchgate.net. While sanguinarine is a potent ROS inducer, it has also been shown to modulate cellular oxidative stress responses. In some contexts, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.gov. Nrf2 is a master transcriptional regulator that controls the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HMOX1) and superoxide dismutase (SOD) frontiersin.orgmdpi.commdpi.com. This activation may represent a cellular defense mechanism against the initial wave of sanguinarine-induced oxidative stress.
Induction of Programmed Cell Death Pathways
Regulation of Gene Expression and Transcriptional Activities
Sanguinarine exerts profound effects on cellular function by modulating the activity of key transcription factors and altering the expression of their target genes.
A prominent target of sanguinarine is the Nuclear Factor-kappa B (NF-κB) signaling pathway researchgate.netresearchgate.netnih.gov. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation mdpi.com. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. Sanguinarine has been shown to be a potent inhibitor of NF-κB activation induced by various stimuli researchgate.net. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory subunit IκBα, which normally sequesters NF-κB in the cytoplasm researchgate.net. By blocking IκBα degradation, sanguinarine prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes researchgate.netnih.gov.
Furthermore, sanguinarine has been identified as an inhibitor of telomerase expression and activity nih.gov. It suppresses the transcription of the human telomerase reverse transcriptase (hTERT) gene, the catalytic subunit of telomerase, by downregulating the activity of several transcription factors that bind to the hTERT promoter, including c-Myc and the p65 subunit of NF-κB nih.gov.
The compound also affects the expression of genes involved in angiogenesis. Studies have shown that sanguinarine can downregulate the expression of Vascular Endothelial Growth Factor (VEGF) at both the mRNA and protein levels, which is critical for tumor neovascularization nih.govdiscovmed.com. As mentioned previously, sanguinarine also modulates the Nrf2 pathway, a key regulator of the antioxidant response, leading to the transcriptional activation of numerous cytoprotective genes nih.govfrontiersin.orgmdpi.com. This dual ability to suppress pro-survival and pro-angiogenic transcription factors while activating protective stress-response pathways highlights the complexity of its impact on gene expression.
Transcriptional Control of Pro- and Anti-Apoptotic Genes
Sanguinarine significantly influences the delicate balance between cell survival and programmed cell death (apoptosis) by altering the expression of key regulatory genes. A primary mechanism is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.
Research has consistently shown that sanguinarine treatment leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, like Bax researchgate.netmdpi.com. This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial membrane permeability and the subsequent release of cytochrome c, a key step in initiating the caspase cascade researchgate.netviamedica.pl. For instance, in human leukemia U937 cells, sanguinarine-induced apoptosis was directly associated with the downregulation of Bcl-2 and upregulation of Bax researchgate.net. Similarly, in non-small cell lung cancer (NSCLC) cells, an increased Bax/Bcl-2 ratio was observed following sanguinarine treatment viamedica.pl.
Beyond the Bcl-2 family, studies in human neuroblastoma SH-SY5Y cells have demonstrated that sanguinarine can decrease the expression of other anti-apoptotic genes, including NOL3 and BCL2L2, without significantly affecting the expression of pro-apoptotic genes in this specific cell line nih.govmdpi.comnih.gov. This selective targeting of survival genes underscores a crucial aspect of its mechanism.
Table 1: Effect of Sanguinarine on Apoptotic Gene and Protein Expression
| Cell Line | Effect | Target Gene/Protein | Reference |
|---|---|---|---|
| Human Leukemia (U937) | Downregulation | Bcl-2 | researchgate.net |
| Human Leukemia (U937) | Upregulation | Bax | researchgate.net |
| Non-Small Cell Lung Cancer (NCI-H-1975, HCC-827) | Increased Ratio | Bax/Bcl-2 | viamedica.pl |
| Precursor B Acute Lymphoblastic Leukemia (Various) | Downregulation | Bcl-2 | mdpi.com |
| Precursor B Acute Lymphoblastic Leukemia (Various) | Upregulation | Bax | mdpi.com |
| Human Neuroblastoma (SH-SY5Y) | Downregulation | NOL3, BCL2L2 | nih.govmdpi.comnih.gov |
Modulation of Key Transcription Factor Activities (e.g., NF-κB, STAT3, HIF-1α, c-MYC, p65)
Sanguinarine exerts profound effects on several key transcription factors that are pivotal in controlling inflammation, cell survival, proliferation, and adaptation to hypoxia.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Sanguinarine is a potent inhibitor of the NF-κB signaling pathway nih.govdntb.gov.ua. It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm dntb.gov.ua. This prevents the nuclear translocation and DNA binding of the active NF-κB p65 subunit nih.gov. In triple-negative breast cancer (TNBC) cells, sanguinarine significantly inhibited the protein expression of both IKBKE (an upstream regulator) and NF-κB p65 nih.gov. This inhibition of NF-κB activity is a key component of sanguinarine's anti-inflammatory and anti-cancer effects.
STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. Sanguinarine effectively suppresses both constitutive and interleukin-6 (IL-6)-induced STAT3 activation mdpi.comresearchgate.net. It achieves this by inhibiting the phosphorylation of STAT3 at two critical residues, Tyrosine 705 (Tyr705) and Serine 727 (Ser727) researchgate.netdntb.gov.ua. This inhibition is linked to the suppression of upstream kinases such as Janus-activated Kinase 2 (JAK2) and Src viamedica.plresearchgate.net. By blocking STAT3 phosphorylation, sanguinarine prevents its dimerization, nuclear translocation, and transcriptional activity viamedica.pl.
HIF-1α (Hypoxia-Inducible Factor-1α): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α drives the expression of genes involved in angiogenesis, metastasis, and metabolic adaptation. Sanguinarine has been shown to combat hypoxia-induced pathways by attenuating HIF-1α protein levels researchgate.net. It achieves this by inhibiting the MAPK/ERK pathway and promoting the proteasomal degradation of HIF-1α researchgate.net. Furthermore, sanguinarine disrupts the nuclear colocalization and interaction between HIF-1α and phosphorylated STAT3, preventing the formation of a transcriptional complex that drives tumor progression mdpi.comnih.govresearchgate.net.
c-MYC and p65: As downstream consequences of its effects on upstream signaling, sanguinarine downregulates the expression of STAT3-mediated genes, including the proto-oncogene c-myc viamedica.plresearchgate.net. Additionally, its inhibitory action on telomerase has been shown to be dependent on the downregulation of the NF-κB subunit p65 nih.gov.
Table 2: Modulation of Transcription Factor Activity by Sanguinarine
| Transcription Factor | Effect | Mechanism | Cell Line Example(s) | Reference |
|---|---|---|---|---|
| NF-κB (p65) | Inhibition | Blocks IκBα phosphorylation/degradation; inhibits p65 expression. | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | nih.gov |
| STAT3 | Inhibition | Inhibits phosphorylation at Tyr705 and Ser727 via suppression of JAK2 and Src. | Prostate Cancer (DU145, C4-2B, LNCaP) | mdpi.commdpi.comresearchgate.net |
| HIF-1α | Inhibition | Promotes proteasomal degradation; disrupts interaction with STAT3. | Breast Cancer (MDA-MB-231) | researchgate.netnih.gov |
| c-MYC | Downregulation | Suppression of STAT3-mediated gene expression. | Prostate Cancer (DU145) | viamedica.plresearchgate.net |
Impact on Telomerase Reverse Transcriptase (hTERT) Expression and Telomerase Activity
Telomerase, a reverse transcriptase that maintains telomere length, is reactivated in the vast majority of cancer cells, enabling their replicative immortality. Sanguinarine chloride has been identified as a potent dual-function inhibitor of this critical enzyme nih.govresearchgate.net.
Firstly, sanguinarine suppresses the expression of the catalytic subunit of telomerase, hTERT, at the transcriptional level. It modulates the activity of the hTERT promoter without affecting the stability of its mRNA nih.gov. This transcriptional repression is achieved by downregulating key transcription factors that control hTERT expression, notably c-MYC and the NF-κB subunit p65 nih.gov. Studies have confirmed that reintroducing p65 into cells can partially rescue the inhibitory effect of sanguinarine on hTERT expression, highlighting the p65-dependent nature of this mechanism nih.govresearchgate.net.
Secondly, sanguinarine can directly inhibit the enzymatic activity of telomerase nih.gov. This direct inhibition is thought to occur through the binding of sanguinarine to G-quadruplex structures. These are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in human telomeres and the promoter region of the c-MYC gene. By stabilizing these G-quadruplex structures, sanguinarine can block the access of telomerase to the telomeres, thereby inhibiting its function nih.gov. In vitro assays using reconstituted telomerase have shown that sanguinarine can impede its activity at nanomolar concentrations nih.gov.
The long-term consequence of this dual inhibition—suppressing hTERT expression and directly blocking its activity—is the progressive shortening of telomeres, which ultimately leads to cell growth retardation and the induction of cellular senescence in cancer cells nih.govresearchgate.net.
Table 3: Sanguinarine's Impact on Telomerase
| Mechanism | Details | Consequence | Reference |
|---|---|---|---|
| Transcriptional Repression | Suppresses hTERT promoter activity via downregulation of p65 and c-MYC. | Decreased synthesis of the hTERT protein. | nih.govresearchgate.net |
| Direct Enzyme Inhibition | Binds to and stabilizes G-quadruplex structures in telomeric DNA; may bind directly to hTERT. | Blocks catalytic activity of the telomerase enzyme. | nih.gov |
| Cellular Outcome | Long-term treatment leads to telomere attrition and cellular senescence. | Inhibition of cancer cell proliferation. | nih.govresearchgate.net |
Interactions with Intracellular Macromolecules
Sanguinarine's biological activity is also defined by its direct physical interactions with essential macromolecules, including nucleic acids, proteins, and cytoskeletal components.
DNA Intercalation and Nucleic Acid Binding Dynamics
Sanguinarine is a well-characterized DNA intercalating agent researchgate.net. This interaction is primarily mediated by its planar, cationic iminium form, which inserts itself between the base pairs of the DNA double helix nih.gov. The neutral alkanolamine form, in contrast, shows no affinity for duplex DNA mdpi.com.
The intercalation of sanguinarine into the DNA helix results in significant structural and functional consequences. It causes a lengthening of the DNA contour and unwinds covalently closed superhelical DNA by approximately 27° nih.gov. Spectroscopic studies reveal a preference for GC-rich sequences nih.govmdpi.com. X-ray crystallography has provided a high-resolution view of this interaction, showing the sanguinarine molecule stacked in a non-classical intercalation site formed by six base pairs in a d(CGTACG)2 sequence mdpi.com.
Beyond standard B-form DNA, sanguinarine exhibits a strong affinity for non-canonical DNA structures, particularly G-quadruplexes researchgate.net. It binds with high affinity (~10⁵ M⁻¹) to G-quadruplexes found in the human telomeric region and the promoter of the c-myc gene researchgate.net. This interaction, which involves the stacking of sanguinarine on the G-quartets, stabilizes the quadruplex structure and is a key mechanism behind its telomerase-inhibiting activity researchgate.net. Sanguinarine can also induce the formation of antiparallel G-quadruplex structures in human telomeric DNA under specific conditions dntb.gov.ua. Furthermore, sanguinarine has been shown to bind to other nucleic acid structures, including single pyrimidine bulges in hairpin DNA and tRNA researchgate.netnih.gov.
Protein Binding Modalities (e.g., Serum Albumins, Lysozyme, Hemoglobin)
Sanguinarine interacts with various proteins, and its binding characteristics are notably dependent on both the specific protein and the chemical form of the alkaloid (charged iminium vs. neutral alkanolamine).
Serum Albumins: Sanguinarine binds to bovine serum albumin (BSA), a major transport protein in the blood. Spectroscopic and calorimetric studies have shown that the neutral alkanolamine form has a higher binding affinity for BSA than the charged iminium form mdpi.com. The binding for both forms occurs at Site I (subdomain IIA) of the protein mdpi.com. The interaction induces conformational changes, reducing the α-helical content of BSA. The thermodynamics differ significantly: iminium binding is primarily enthalpy-driven, suggesting electrostatic interactions, whereas alkanolamine binding is favored by both negative enthalpy and a strong positive entropy change, indicating the major role of hydrophobic forces mdpi.com.
Lysozyme: Similar to BSA, the neutral alkanolamine form of sanguinarine binds more strongly to lysozyme than the iminium form nih.gov. Molecular docking studies suggest the binding site is located within the catalytic cleft of the enzyme, near key residues Trp-62 and Trp-63 nih.gov. The thermodynamic profiles are distinct: iminium binding is endothermic and driven by electrostatic and hydrophobic forces, while alkanolamine binding is exothermic and dominated by hydrogen bonding nih.gov.
Hemoglobin: In contrast to serum albumin and lysozyme, the charged iminium form of sanguinarine binds to hemoglobin with an affinity approximately one order of magnitude higher than the neutral alkanolamine form dntb.gov.ua. The binding site for both forms is located near the β-Trp37 residue at the α1β2 interface of the protein dntb.gov.ua. The binding of the iminium form is exothermic, driven by electrostatic and hydrogen bonding interactions, while the alkanolamine interaction is endothermic and dominated by hydrophobic forces dntb.gov.uaresearchgate.net. The stronger binding of the iminium form also induces more significant changes in the secondary structure of hemoglobin dntb.gov.ua.
Table 4: Comparison of Sanguinarine Binding to Different Proteins
| Protein | Higher Affinity Form | Binding Site | Primary Driving Forces (Iminium) | Primary Driving Forces (Alkanolamine) | Reference |
|---|---|---|---|---|---|
| Bovine Serum Albumin (BSA) | Alkanolamine | Site I (Subdomain IIA) | Enthalpy (Electrostatic) | Enthalpy & Entropy (Hydrophobic) | mdpi.com |
| Lysozyme | Alkanolamine | Catalytic Site (near Trp-62/63) | Electrostatic & Hydrophobic | Hydrogen Bonding | nih.gov |
| Hemoglobin | Iminium | α1β2 interface (near β-Trp37) | Electrostatic & H-Bonding | Hydrophobic | dntb.gov.ua |
Disruption of Microtubule Assembly and Cytoskeletal Dynamics
Sanguinarine inhibits cell proliferation in part by interfering with the structure and function of the cellular cytoskeleton, particularly microtubules nih.gov. Microtubules are dynamic polymers of tubulin that are essential for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.
In vitro studies have demonstrated that sanguinarine directly inhibits the polymerization of tubulin into microtubules nih.govmdpi.com. The IC₅₀ value for this inhibition has been reported as 48.41 ± 3.73 μM mdpi.com. The binding of sanguinarine directly to the tubulin protein induces conformational changes nih.govdntb.gov.ua.
The effects of sanguinarine on the microtubule network are concentration-dependent. At lower effective concentrations in cancer cells (e.g., HeLa cells), it causes the depolymerization of microtubules in both interphase and mitotic cells, leading to a disruption of chromosome organization nih.gov. At slightly higher concentrations (~2 μM), it can induce the bundling of interphase microtubules and the formation of granular tubulin aggregates nih.gov. This disruption of microtubule dynamics contributes significantly to sanguinarine's antiproliferative activity. Interestingly, unlike many other microtubule-disrupting agents such as taxanes or vinca alkaloids, sanguinarine does not typically cause a significant arrest of the cell cycle in the G2/M phase nih.govmdpi.com.
In addition to its effects on microtubules, sanguinarine has also been shown to affect the actin cytoskeleton. Studies in cancer cells have indicated that sanguinarine treatment can lead to a reduction in the mass of actin filaments, suggesting a broader impact on cytoskeletal integrity mdpi.comdntb.gov.ua.
Enzyme and Signaling Pathway Modulation
Sanguinarine's interaction with key cellular enzymes and signaling cascades underscores its potential biological activities. It has been shown to directly inhibit certain protein phosphatases, regulate the expression and activity of matrix metalloproteinases, and interfere with major kinase signaling pathways that govern cell fate and function.
Sanguinarine has been identified as a potent and specific inhibitor of Protein Phosphatase 2C (PP2C) in vitro. nih.govresearchgate.net Research has demonstrated that it inhibits PP2C in a competitive manner with respect to the substrate α-casein, exhibiting a Ki value of 0.68 μM. nih.govresearchgate.net This inhibition is selective for PP2C when compared to other protein phosphatases such as PP1, PP2A, and PP2B. nih.govresearchgate.net The inhibition of PP2C by sanguinarine can lead to downstream effects, such as the phosphorylation of p38, a known substrate of PP2Cα, which is involved in apoptosis. nih.gov
Furthermore, sanguinarine has been shown to inhibit Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), a dual-specificity phosphatase that negatively regulates MAPK signaling. frontiersin.orgscielo.org.za In preclinical studies using breast cancer cells, treatment with sanguinarine significantly decreased the expression of MKP-1. scielo.org.za The inhibition of MKP-1 by sanguinarine has been linked to an enhanced sensitivity of cancer cells to chemotherapeutic agents like doxorubicin (B1662922), suggesting that sanguinarine can modulate cellular responses to stress and therapeutic interventions by targeting key phosphatases. scielo.org.za Inhibition of MKP-1 via sanguinarine treatment has been demonstrated to enhance cell death and radiosensitivity in breast cancer cells. researchgate.net
Table 1: Sanguinarine's Effect on Protein Phosphatases
| Phosphatase | Effect of Sanguinarine | Model System | Key Findings |
|---|---|---|---|
| PP2C | Competitive Inhibition | In vitro | Potent and specific inhibitor with a Ki of 0.68 μM. nih.govresearchgate.net |
| MKP-1 | Decreased Expression | Breast Cancer Cells | Sensitizes cells to doxorubicin-induced apoptosis. scielo.org.za |
Matrix metalloproteinases (MMPs) are crucial enzymes involved in the degradation of the extracellular matrix, a process integral to tissue remodeling, tumor invasion, and metastasis. mdpi.comnih.gov Sanguinarine has been shown to modulate the activity and expression of MMP-2 and MMP-9. spandidos-publications.comnih.gov
In studies involving TPA-induced breast cancer cells, sanguinarine inhibited the expression of both MMP-9 mRNA and protein in a dose-dependent manner. spandidos-publications.comnih.gov This inhibition of MMP-9 expression was also accompanied by a significant decrease in its enzymatic activity. spandidos-publications.com The regulatory effect of sanguinarine on MMPs is also linked to its influence on their endogenous inhibitors. Sanguinarine treatment has been observed to slightly induce the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) and TIMP-2, which are specific inhibitors of MMP-9. spandidos-publications.comnih.gov The modulation of both MMPs and their inhibitors suggests a multi-faceted approach by which sanguinarine can influence the invasive potential of cells. spandidos-publications.commdpi.com
Table 2: Sanguinarine's Regulation of Matrix Metalloproteinases
| Metalloproteinase | Sanguinarine's Effect | Associated Molecules | Model System |
|---|---|---|---|
| MMP-2 | Regulation of activity and expression | TIMPs | Cancer cell lines |
| MMP-9 | Inhibition of expression and activity | TIMP-1, TIMP-2 | TPA-induced breast cancer cells. spandidos-publications.comnih.gov |
Sanguinarine has been demonstrated to interact with several critical kinase signaling cascades that regulate cellular processes like proliferation, survival, and apoptosis. researchgate.netmdpi.com
The Phosphoinositide 3-kinase (PI3K)-Akt pathway, a key regulator of cell survival, is a target of sanguinarine. nih.gov In triple-negative breast cancer cells, sanguinarine has been shown to inhibit the expression of Akt protein. nih.gov This inhibition is implicated in the induction of apoptosis and cell cycle arrest, highlighting the role of the PI3K/Akt pathway as a key mechanism behind sanguinarine's effects. nih.govcellsignal.com
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK1/2, JNK, and p38 cascades, is also significantly modulated by sanguinarine. mdpi.com In TPA-stimulated breast cancer cells, sanguinarine suppressed the phosphorylation of Akt and ERK. spandidos-publications.comnih.gov The compound's ability to inhibit PP2C leads to the phosphorylation of p38 MAPK, which can trigger apoptosis. nih.gov The interplay between these pathways is complex; for instance, there is known crosstalk between the p38 and ERK1/2 signaling pathways in the downregulation of certain cellular signals. mdpi.com Sanguinarine's ability to influence multiple nodes within these interconnected kinase networks underscores its pleiotropic effects on cell signaling. nih.gov
The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. youtube.commdpi.com Sanguinarine has been shown to induce cell cycle arrest by modulating the expression of these key regulatory proteins. nih.govaacrjournals.org
In human prostate carcinoma cells, sanguinarine treatment led to a dose-dependent arrest of cells in the G0-G1 phase of the cell cycle. nih.gov This was associated with a significant downregulation of cyclins D1, D2, and E, as well as CDKs 2, 4, and 6. nih.govaacrjournals.org Concurrently, sanguinarine induced the expression of the cyclin kinase inhibitors p21/WAF1 and p27/KIP1. nih.govaacrjournals.org This coordinated modulation of the cyclin-CDK machinery effectively halts cell cycle progression and contributes to the antiproliferative effects of sanguinarine. nih.gov
Table 3: Sanguinarine's Effect on Cell Cycle Regulators in Prostate Carcinoma Cells
| Molecule Type | Specific Molecules Affected | Effect of Sanguinarine |
|---|---|---|
| Cyclin Kinase Inhibitors | p21/WAF1, p27/KIP1 | Induction of expression. nih.govaacrjournals.org |
| Cyclins | Cyclin D1, D2, E | Downregulation of expression. nih.govaacrjournals.org |
| Cyclin-Dependent Kinases | CDK2, CDK4, CDK6 | Downregulation of expression. nih.govaacrjournals.org |
Effects on Cellular Barriers and Permeability
Beyond its intracellular targets, sanguinarine exhibits profound effects on the physical barriers of cells, particularly in bacteria. Its ability to disrupt cell wall and membrane integrity is a cornerstone of its antimicrobial activity.
Sanguinarine has been demonstrated to interfere with the integrity and permeability of the cell wall and membrane of bacteria such as Staphylococcus aureus and Providencia rettgeri. nih.govresearchgate.netnih.gov In studies on S. aureus, sanguinarine chloride hydrate (SGCH) was shown to damage the cellular structure, leading to increased permeability. nih.govresearchgate.net This was confirmed by scanning electron microscopy images and an increase in extracellular alkaline phosphatase (AKP) and Na+K+, Ca2+Mg2+-ATP activities. nih.govresearchgate.net
Similarly, against P. rettgeri, sanguinarine destroyed the integrity of the cell membrane, which was evidenced by decreases in intracellular ATP concentration, intracellular pH, and cell membrane potential. nih.govresearchgate.net Electron microscopy revealed significant morphological changes, including cell surface collapse and expansion, indicative of cell wall destruction. nih.gov This disruption of the cell envelope is a key mechanism of sanguinarine's bactericidal action. embopress.org
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-casein |
| Doxorubicin |
| TPA (12-O-tetradecanoylphorbol-13-acetate) |
| p21/WAF1 |
| p27/KIP1 |
| Cyclin D1 |
| Cyclin D2 |
| Cyclin E |
| CDK2 |
| CDK4 |
Inhibition of Fungal Biofilm Formation and Cyclic AMP Pathway Suppression
This compound has demonstrated significant efficacy in the inhibition of fungal biofilm formation, a critical virulence factor for many pathogenic fungi, notably Candida albicans. The compound's mechanism of action in this regard is multifaceted, involving the disruption of biofilm integrity and the suppression of key signaling pathways that regulate fungal morphogenesis and adhesion.
Preclinical studies have shown that sanguinarine inhibits the formation of C. albicans biofilms in a concentration-dependent manner. At a concentration of 1.6 μg/ml, sanguinarine was observed to inhibit biofilm formation by 72.9% nih.gov. Even at a lower concentration of 0.4 μg/ml, a significant inhibition of 26.9% was recorded nih.gov. The inhibitory effect of sanguinarine extends to both mono- and dual-species biofilms. For instance, sanguinarine exhibited potent activity against biofilms of C. albicans and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 μg/mL and 2 μg/mL against single cultures, respectively nih.gov. For mixed cultures of these two species, the MIC was 8 μg/mL nih.gov.
Furthermore, sanguinarine is also effective against mature, pre-formed biofilms. At a concentration of 3.2 μg/ml, it was found to disrupt mature C. albicans biofilms by 68.3% nih.gov. A lower concentration of 0.8 μg/ml still resulted in a 23.3% reduction in mature biofilms nih.gov. In addition to reducing biofilm mass, sanguinarine can induce a morphological transition in C. albicans from the hyphal form, which is crucial for biofilm formation and invasion, to the unicellular yeast form at a concentration of 8 μg/mL nih.gov.
The underlying mechanism for these antibiofilm effects has been linked to the suppression of the cyclic AMP (cAMP) signaling pathway nih.gov. The cAMP pathway is a critical regulator of fungal development, including the yeast-to-hypha transition, which is essential for biofilm formation nih.govnih.gov. Research has shown that sanguinarine treatment leads to the downregulation of several genes that are regulated by the cAMP pathway nih.gov. These include genes pivotal for adhesion and filamentation, such as ALS3, ECE1, HWP1, and HGC1 nih.gov. This indicates that sanguinarine's interference with the cAMP pathway is a key component of its antibiofilm activity nih.gov.
Table 1: Inhibitory Effects of Sanguinarine on Candida albicans Biofilm Formation
| Sanguinarine Concentration | Biofilm Formation Inhibition (%) | Mature Biofilm Destruction (%) |
|---|---|---|
| 0.4 µg/mL | 26.9% | Not Reported |
| 0.8 µg/mL | Not Reported | 23.3% |
| 1.6 µg/mL | 72.9% | Not Reported |
| 3.2 µg/mL | Not Reported | 68.3% |
Table 2: Minimum Inhibitory Concentration (MIC) of Sanguinarine Against Biofilms
| Organism(s) | MIC (µg/mL) |
|---|---|
| Candida albicans (mono-species) | 4 |
| Staphylococcus aureus (mono-species) | 2 |
| C. albicans & S. aureus (dual-species) | 8 |
Preclinical Research Models and Experimental Methodologies
In Vitro Cellular Research Models
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of action of Sanguinarine (B192314) chloride hydrate (B1144303). These models allow for controlled investigation of its effects on various cell types, from cancerous and non-cancerous mammalian cells to microorganisms and parasites.
Sanguinarine chloride hydrate has been extensively evaluated for its effects on a variety of cancer cell lines, demonstrating a consistent capacity to inhibit proliferation, induce cell cycle arrest, and promote apoptosis through multiple signaling pathways.
Triple-Negative Breast Cancer (TNBC): In TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, sanguinarine has been shown to reduce cell viability and growth. waocp.orgnih.gov It inhibits the inflammatory mediator chemokine CCL2 and its regulator IKBKE, along with the NF-κB and ERK1/2 signaling pathways. waocp.orgresearchgate.net The compound also disrupts the interaction and colocalization of HIF-1α with phosphorylated STAT3, suggesting a role in targeting hypoxia-driven tumor progression. medchemexpress.com Notably, studies have indicated that TNBC cells derived from women of African American ancestry may exhibit greater sensitivity to sanguinarine compared to those of European origin. nih.govnih.gov
Prostate Cancer: Research using both androgen-responsive (LNCaP) and androgen-unresponsive (DU145) human prostate cancer cells reveals that sanguinarine induces a dose-dependent inhibition of cell growth and cell cycle arrest at the G1 phase. nih.govnih.gov This is achieved by modulating the machinery of cyclin-dependent kinases (CDKs) and their inhibitors. nih.gov Sanguinarine has also been identified as an inhibitor of survivin, selectively killing prostate cancer cells. researchgate.net Furthermore, it acts as a potent inhibitor of Stat3 activation and has been shown to induce ferroptosis by targeting the ROS/USP47/BACH1/HMOX1 axis. It has also been identified as a dual inhibitor of the Androgen Receptor (AR) and lysine-specific demethylase 1A (LSD1).
Neuroblastoma: In human neuroblastoma cell lines SH-SY5Y and Kelly, sanguinarine induces dose-dependent cell death. waocp.org Its apoptotic effects are associated with the downregulation of anti-apoptotic genes like NOL3 and BCL2L2 and an increase in the expression of genes that regulate apoptosis. waocp.org The chemoresistant SK-N-BE(2) cell line, however, showed resistance to the compound. waocp.org
Leukemia: In human promyelocytic leukemia HL-60 cells, sanguinarine demonstrates significant cytotoxic activity, with a reported IC50 of 0.9 µM after a 4-hour exposure. It induces apoptosis through the intrinsic pathway, involving the dissipation of mitochondrial membrane potential and activation of caspases. nih.gov Depending on the concentration, it can induce either apoptosis or necrosis in these cells. In human erythroleukemia cells, sanguinarine and a derivative were found to inhibit proliferation and induce apoptosis by suppressing the c-MET/MAPK signaling pathway.
Hepatocellular Carcinoma (HCC): Sanguinarine has been found to inhibit the proliferation and invasion of HCC cells while promoting apoptosis. The mechanism involves the regulation of the miR-497-5p/CDK4 axis. Sanguinarine treatment inhibits the expression of Cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression.
Non-Small Cell Lung Cancer (NSCLC): In NSCLC cells, sanguinarine suppresses cell growth and induces apoptosis by generating reactive oxygen species (ROS) and downregulating the JAK/STAT signaling pathway. The compound leads to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase activation. Further studies show it can induce S phase cell cycle arrest and increase the expression of Fas-associated factor 1 (FAF1). In Small Cell Lung Cancer (SCLC) cell lines (NCI-H1688, NCI-H82, NCI-H526), sanguinarine chloride demonstrated dose- and time-dependent inhibition of cell growth and was identified as a potential tumor suppressor through the upregulation of CDKN1A. nih.gov
| Cancer Type | Cell Line(s) | Key In Vitro Findings | Reference(s) |
|---|---|---|---|
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | Reduces cell viability; inhibits CCL2, NF-κB, and ERK1/2 pathways; disrupts HIF-1α/STAT3 interaction. | waocp.orgresearchgate.netmedchemexpress.com |
| Prostate Cancer | LNCaP, DU145 | Inhibits cell growth; induces G1 phase arrest; inhibits survivin and Stat3 activation; induces ferroptosis. | nih.govresearchgate.net |
| Neuroblastoma | SH-SY5Y, Kelly | Causes dose-dependent cell death; downregulates anti-apoptotic genes (NOL3, BCL2L2). | waocp.org |
| Leukemia | HL-60 | Exhibits high cytotoxicity (IC50 of 0.9 µM); induces apoptosis via the intrinsic pathway and caspase activation. | |
| Hepatocellular Carcinoma | HepG2 | Inhibits proliferation and invasion; promotes apoptosis by regulating the miR-497-5p/CDK4 axis. | |
| Non-Small Cell Lung Cancer | A549 and others | Suppresses cell growth; induces apoptosis via ROS generation and suppression of the JAK/STAT pathway. |
The cytotoxic effects of sanguinarine chloride have also been evaluated in non-cancerous mammalian cells, particularly those relevant to its historical use in oral care products.
Oral Keratinocytes and Gingival Fibroblasts: Studies using established cell lines from oral human tissues, such as S-G gingival epithelial cells and HGF-1 gingival fibroblasts, have explored the cytotoxicity of sanguinarine chloride. Gingival fibroblasts were found to be more tolerant to the compound than epithelial cells. In S-G cells, the 24-hour midpoint cytotoxicity (NR50) value was determined to be 7.6 µM, with exposure leading to vacuolization and multinucleation. A lag in growth kinetics was observed at concentrations as low as 1.7 µM after a three-day exposure.
Endothelial Cells: The effect of sanguinarine has been assessed on Human Umbilical Vein Endothelial Cells (HUVECs) to gauge its potential toxicity to the vascular system. One study reported a 50% inhibitory concentration (IC50) of 7.8 μg/ml, indicating relatively low toxicity to these cells at concentrations effective against microbial targets.
| Cell Type | Cell Line(s) | Key In Vitro Findings | Reference(s) |
|---|---|---|---|
| Gingival Epithelial Cells | S-G | Showed a 24-hr NR50 cytotoxicity value of 7.6 µM; induced vacuolization and multinucleation. | |
| Gingival Fibroblasts | HGF-1, Primary Cultures | Demonstrated higher tolerance compared to epithelial cells; primary cells were more sensitive than established cell lines. | |
| Endothelial Cells | HUVECs | Exhibited relatively low toxicity with a reported IC50 of 7.8 μg/ml. |
This compound exhibits potent antimicrobial properties against a range of pathogenic bacteria and fungi.
Staphylococcus aureus : this compound demonstrates a significant antibacterial effect against S. aureus. Its mechanism of action involves interfering with the integrity and permeability of the bacterial cell wall and membrane. This disruption, confirmed by scanning electron microscopy, leads to an increase in extracellular alkaline phosphatase (AKP) activity. Furthermore, higher concentrations of the compound can induce the production of large amounts of reactive oxygen species (ROS) in the bacteria, leading to oxidative damage. Studies have determined its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to be 128 and 256 μg/mL, respectively.
Candida albicans : The compound is effective against C. albicans, a common opportunistic fungal pathogen. It shows strong activity against biofilms, which are often resistant to clinical antifungal agents. Sanguinarine suppresses biofilm formation at concentrations of 0.8 μg/ml and higher. The underlying mechanism involves decreasing the cellular surface hydrophobicity of the yeast and inhibiting its transition to the more virulent hyphal form. This is achieved by suppressing the cyclic AMP (cAMP) signaling pathway. It also disrupts the fungal cell structure, causing ruptured cell walls and membrane deformation through the inhibition of ergosterol synthesis.
Salmonella enterica : Sanguinarine chloride has been shown to target the virulence of Salmonella enterica serovar Typhimurium. Instead of inhibiting bacterial growth directly, it inhibits the pathogen's Type III Secretion System (T3SS), a needle-like apparatus used to inject virulence proteins into host cells. By downregulating the transcription of the master regulator HilA, sanguinarine chloride prevents the expression of T3SS components and effectors, thereby inhibiting the invasion of host cells, such as HeLa cells.
| Microorganism | Key In Vitro Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | MIC of 128 µg/mL; MBC of 256 µg/mL; effective antibacterial activity. | Disrupts cell wall/membrane integrity; induces ROS production. | |
| Candida albicans | Inhibits biofilm formation (≥0.8 µg/ml); MIC50 of 3.2 µg/ml. | Inhibits hyphal formation via cAMP pathway suppression; inhibits ergosterol synthesis. | |
| Salmonella enterica | Inhibits invasion of host cells without affecting bacterial growth. | Inhibits the Type III Secretion System (T3SS) by downregulating the HilA transcriptional regulator. |
Schistosoma mansoni : Sanguinarine has demonstrated potent anti-schistosomal activity in in vitro models. Studies on adult worms of S. mansoni showed 100% mortality within 6 hours of incubation at concentrations of 30 and 50 µM. The compound also caused significant physical damage to the parasite, including erosion and disintegration of its integument.
In Vivo Animal Models for Mechanistic Exploration
To validate in vitro findings and explore the systemic effects of sanguinarine chloride, researchers have utilized in vivo animal models, particularly xenograft studies in immunodeficient rodents.
These studies involve implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be treated with the test compound.
Prostate Cancer: In xenograft models using DU145 human prostate cancer cells, administration of sanguinarine was found to reduce both tumor weight and volume, demonstrating in vivo anticancer efficacy. researchgate.net
Lung Cancer: For Small Cell Lung Cancer (SCLC), nude mice injected with NCI-H1688 cells and treated with sanguinarine chloride showed significantly lower tumor weight and volume compared to the vehicle group. Immunohistochemical analysis of these tumors revealed decreased expression of the proliferation marker Ki67 and a marked increase in the apoptotic marker Cleaved caspase 3. Similar tumor growth inhibition has been observed in Non-Small Cell Lung Cancer (NSCLC) xenograft models.
Breast Cancer: In vivo mouse xenograft models have been used to confirm the in vitro finding that sanguinarine can inhibit the nuclear colocalization and interaction of HIF-1α with STAT3 in breast cancer tumors. medchemexpress.com
| Cancer Type | Cell Line Used in Xenograft | Key In Vivo Findings | Reference(s) |
|---|---|---|---|
| Prostate Cancer | DU145 | Reduced final tumor weight and volume. | researchgate.net |
| Small Cell Lung Cancer | NCI-H1688 | Inhibited tumor growth; decreased Ki67 expression; increased Cleaved caspase 3 expression in tumors. | |
| Breast Cancer | Not specified | Inhibited the HIF-1α/STAT3 interaction within the tumor. | medchemexpress.com |
| Non-Small Cell Lung Cancer | Not specified | Validated in vitro findings of tumor growth inhibition. |
Disease-Specific Animal Models
The in vivo effects of sanguinarine and its chloride hydrate salt have been investigated using established animal models that mimic human diseases. These models are essential for understanding the compound's physiological impact and therapeutic efficacy in a complex biological system.
Ulcerative Colitis in Mice A prominent model used in sanguinarine research is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC) model in mice. nih.govnih.gov This chemically induced colitis model recapitulates many of the pathological features of human UC, including weight loss, intestinal inflammation, and damage to the colon's mucosal barrier. nih.govexlibrisgroup.com In these studies, male C57BL/6 mice are typically administered DSS in their drinking water to induce colitis. nih.govj-smu.com The subsequent administration of sanguinarine allows researchers to assess its potential to mitigate disease symptoms. nih.govexlibrisgroup.com Studies have shown that sanguinarine treatment can alleviate weight loss, reduce the disease activity index (DAI) score, prevent the shortening of the colon, and ameliorate the structural destruction of colon glands and crypts. nih.govexlibrisgroup.com
Choroidal Neovascularization in Mice To investigate the anti-angiogenic properties of sanguinarine chloride, researchers have utilized a laser-induced choroidal neovascularization (CNV) model in C57BL6/J mice, which simulates aspects of age-related macular degeneration (AMD). nih.gov In this model, laser photocoagulation is used to induce the growth of new, abnormal blood vessels in the choroid layer of the eye. nih.gov Intravitreal injection of sanguinarine chloride following the laser injury allows for the evaluation of its ability to inhibit this neovascularization process. nih.gov
Cancer Xenograft Models To evaluate the effects of sanguinarine on apoptosis in vivo, xenograft models are established by subcutaneously inoculating cancer cells into nude mice. medchemexpress.com This allows for the growth of human tumors in an animal model, providing a platform to observe the compound's anti-tumor effects directly. medchemexpress.com
Techniques for Assessing Biological Endpoints in Vivo
A range of techniques is employed to measure the biological effects of this compound in these animal models. These methods provide quantitative and qualitative data on the compound's efficacy and mechanism of action.
Physiological and Pathological Assessment: In the DSS-induced colitis model, key endpoints include daily monitoring of body weight, calculation of the disease activity index (DAI) score, and measurement of colon length at the end of the study. nih.govnih.gov Histological analysis of colon tissue using hematoxylin and eosin (H&E) staining is performed to assess tissue damage and inflammation. exlibrisgroup.comnih.gov
Ocular Imaging and Histology: In the CNV mouse model, disease severity is evaluated using techniques such as fundus fluorescein angiography to visualize blood vessel leakage and choroid flat-mount staining to assess the extent of neovascularization. nih.gov
Bioluminescent Imaging: In cancer xenograft models, in vivo bioluminescent imaging can be used to monitor apoptosis. medchemexpress.com Cancer cells engineered to express luciferase (e.g., 22B-cFluc cells) emit a light signal that increases with apoptosis, which can be detected and quantified after the administration of a substrate like D-luciferin. medchemexpress.com
Cytogenetic Analysis: The genotoxic potential of sanguinarine has been assessed in vivo by examining its effects on mouse bone marrow cells. nih.gov This involves analyzing for clastogenicity (chromosome-breaking effects) and the frequency of sister chromatid exchanges (SCEs), which are indicators of DNA damage. nih.gov
Advanced Experimental Techniques and Assays
Beyond whole-animal studies, a suite of sophisticated in vitro and ex vivo techniques is used to dissect the molecular mechanisms underlying the biological activities of this compound.
High-Throughput Screening (HTS) Platforms for Compound Identification
High-throughput screening has been instrumental in identifying sanguinarine as a biologically active compound from large collections of natural products. mdpi.com HTS platforms utilize automated systems to rapidly test thousands of compounds for their effect on a specific biological target. crcm-marseille.frsbpdiscovery.org
For instance, sanguinarine chloride was identified as a potent inhibitor of telomerase expression and activity by screening a natural product library of 800 compounds. mdpi.com This screening was conducted using a cell-based platform with an endogenous human telomerase reverse transcriptase (hTERT) reporter. mdpi.com Such platforms often feature advanced liquid handling robotics, like acoustic dispensers for transferring nanoliter volumes, and high-performance multi-mode plate readers for detecting signals such as fluorescence, absorbance, or luminescence. crcm-marseille.fr
Quantitative Gene Expression Analysis (e.g., qRT-PCR, RNA-seq, Custom Arrays)
Analyzing changes in gene expression is critical to understanding how sanguinarine exerts its effects at the molecular level.
Quantitative Real-Time PCR (qRT-PCR): This technique is widely used to measure the mRNA expression levels of specific genes. In studies on ulcerative colitis, qRT-PCR has been used to quantify the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as tight junction proteins like ZO-1 and Occludin. nih.govnih.gov
RNA-Sequencing (RNA-seq): For a more comprehensive, unbiased view of gene expression changes, RNA-seq is employed. This powerful technique was used to investigate the anti-cancer mechanism of sanguinarine chloride in small cell lung cancer (SCLC) cells. nih.gov Bioinformatic analysis of the RNA-seq data revealed differentially expressed genes and implicated key cellular pathways, such as those related to the cell cycle. researchgate.net
The table below summarizes findings from gene expression analyses in sanguinarine research.
| Technique | Model/Cell Line | Key Genes/Pathways Analyzed | Research Focus |
| qRT-PCR | DSS-induced colitis mice | TNF-α, IL-1β, IL-6, IL-10, NF-κB P65, ZO-1, Occludin | Anti-inflammatory effects nih.gov |
| RNA-seq | NCI-H1688 SCLC cells | Differentially expressed genes related to the cell cycle (e.g., CDKN1A) | Anti-cancer mechanisms nih.govresearchgate.net |
| qRT-PCR | Cancer cells | Transcription factors (p65, c-MYC, MXD1) | Telomerase regulation nih.gov |
Protein Expression and Modification Analysis (e.g., Western Blotting, ELISA)
To confirm that changes in gene expression translate to functional changes at the protein level, various analytical techniques are utilized.
Western Blotting: This is a core technique used to detect and quantify specific proteins in a sample. It has been extensively used in sanguinarine research to measure the levels of key signaling proteins. For example, in colitis models, Western blotting confirmed sanguinarine's effect on the Nrf2/NF-κB pathway by detecting proteins like Nrf2, HO-1, Keap-1, and the phosphorylated form of p65 (p-p65). nih.govexlibrisgroup.com In cancer cell studies, it has been used to analyze proteins involved in cell cycle regulation (cyclins, CDKs, p21, p27) and telomerase expression (hTERT, p65). nih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used for quantifying the concentration of a specific protein, often a secreted factor like a cytokine or growth factor. In the study of choroidal neovascularization, an ELISA kit was used to measure the expression of Vascular Endothelial Growth Factor (VEGF) in the retina/choroid complex of mice. nih.gov
Flow Cytometry for Cell Cycle and Apoptosis Profiling
Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells in a suspension. bio-rad-antibodies.combosterbio.com It is particularly valuable for studying the effects of compounds like sanguinarine on fundamental cellular processes like cell division and programmed cell death (apoptosis).
By staining cells with fluorescent dyes that bind to DNA, flow cytometry can be used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M). nih.gov Research has shown that sanguinarine treatment can cause an arrest of cancer cells in the G0/G1 or G2/M phase. nih.govnih.gov
Flow cytometry is also a primary method for detecting and quantifying apoptosis. bio-rad-antibodies.com Several assays can be performed:
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, the membrane phospholipid phosphatidylserine flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. bio-rad-antibodies.com Co-staining with a viability dye like PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. bio-rad-antibodies.com
Sub-G1 Analysis: During late-stage apoptosis, DNA is fragmented. bio-rad-antibodies.com When stained with a DNA-binding dye, apoptotic cells will have a lower DNA content than healthy G1 cells and will appear as a distinct "sub-G1" peak on a DNA content histogram. bio-rad-antibodies.com
Studies on various cancer cell lines, including prostate and small cell lung cancer, have used flow cytometry to confirm that sanguinarine induces apoptosis. nih.govnih.govnih.gov
The table below details the application of flow cytometry in sanguinarine studies.
| Cell Line | Assay Type | Finding |
| LNCaP & DU145 (Prostate Cancer) | DNA cell cycle analysis, Apoptosis detection | Dose-dependent arrest of cells in G0-G1 phase and induction of apoptosis. nih.gov |
| HTC75 (Cancer cells) | Cell cycle and apoptosis analysis | Subtle cell cycle arrest in G2/M phase and an acute increase in apoptotic cells. nih.gov |
| Hepatocellular Carcinoma cells | Apoptosis measurement | Sanguinarine promoted apoptosis. researchgate.net |
Microscopic Techniques (e.g., Scanning Electron Microscopy for Morphological Changes)
Microscopic techniques are fundamental in preclinical research to visualize the effects of compounds on cellular morphology. Electron microscopy, in particular, offers high-resolution imaging that can reveal detailed ultrastructural changes induced by a test substance.
In studies involving sanguinarine, electron microscopy has been employed to observe significant morphological alterations in cancer cells. For instance, treatment of HT-29 human colon cancer cells with sanguinarine has been shown to induce distinct morphological changes characteristic of apoptosis, or programmed cell death. These changes include nuclear condensation, where the chromatin compacts into dense structures. Such observations are critical in elucidating the cellular mechanisms through which sanguinarine exerts its anti-tumor effects. The use of techniques like scanning electron microscopy (SEM) allows for the detailed examination of surface topography, while transmission electron microscopy (TEM) provides insights into the internal cellular structures, together offering a comprehensive picture of the compound's impact at a subcellular level.
Dual Luciferase Reporter Assays for Transcriptional Activity
Dual luciferase reporter assays are a widely used method in molecular biology to investigate the effect of a compound on the transcriptional activity of a specific gene promoter. This system utilizes two different luciferase enzymes, typically Firefly and Renilla, expressed from separate vectors. The Firefly luciferase is linked to the promoter of interest, serving as the experimental reporter, while the Renilla luciferase is driven by a constitutive promoter, acting as an internal control to normalize for transfection efficiency and cell viability.
This assay has been utilized to determine the effect of sanguinarine chloride on gene transcription. In one study, a dual luciferase reporter assay was used to assess the impact of sanguinarine chloride on the transcriptional activity of the human telomerase reverse transcriptase (hTERT) promoter. The results from this assay indicated that sanguinarine chloride exerts a suppressive effect on the transcriptional activity of the hTERT promoter. This finding suggests that sanguinarine chloride may regulate the expression of hTERT at the transcriptional level, a key mechanism in its potential anti-cancer activity.
Enzymatic Activity Assays (e.g., ATPase, Phosphatase)
Enzymatic activity assays are crucial for determining the inhibitory or stimulatory effects of a compound on specific enzymes. Sanguinarine has been evaluated against several key enzymes, including ATPases and phosphatases, revealing its potential as a modulator of cellular signaling pathways.
ATPase Inhibition: Sanguinarine has been identified as a time-dependent inhibitor of cardiac Na,K-ATPase activity. This enzyme is critical for maintaining the electrochemical gradients across the cell membrane. The inhibitory effect of sanguinarine on Na,K-ATPase suggests a potential mechanism for its observed biological activities. Research has shown that sanguinarine exhibits uncompetitive kinetics concerning sodium and potassium ions and is non-competitive with respect to ATP, with a pI50 of 5.25, which corresponds to a concentration of 5.62 μM.
Phosphatase Inhibition: Sanguinarine has been demonstrated to be a potent and specific inhibitor of protein phosphatase 2C (PP2C). It acts as a competitive inhibitor with respect to the α-casein substrate, with a reported Ki value of 0.68 μM. The compound shows selectivity for PP2C when compared to other protein phosphatases such as PP1, PP2A, and PP2B in in vitro studies. Additionally, sanguinarine chloride has been found to inhibit mitogen-activated protein kinase phosphatase-1 (MKP-1) with an IC50 of 10 μM.
Table 1: Inhibitory Activity of Sanguinarine on Specific Enzymes
| Enzyme Target | Inhibition Value | Type of Inhibition |
|---|---|---|
| Na,K-ATPase | pI50: 5.25 (5.62 μM) | Uncompetitive (vs. Na+/K+), Non-competitive (vs. ATP) |
| Protein Phosphatase 2C (PP2C) | Ki: 0.68 μM | Competitive (vs. α-casein) |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | IC50: 10 μM | Not specified |
Structure Activity Relationship Sar Studies of Sanguinarine and Its Analogs
Identification of Structural Features Critical for Bioactivity
The bioactivity of sanguinarine (B192314) is intrinsically linked to its unique and rigid chemical architecture. Several structural features are considered critical for its various pharmacological effects. The core of the molecule is a planar, tetracyclic aromatic system known as a benzophenanthridine scaffold. nih.govelsevierpure.com This planarity is believed to be essential for its ability to intercalate with DNA, a mechanism underlying some of its cytotoxic and antimicrobial properties. nih.govresearchgate.net
Effects of Chemical Modifications on Efficacy and Selectivity
The C6-position of the sanguinarine molecule has been identified as a site amenable to substitution, allowing for the introduction of various chemical groups. nih.gov Studies involving the synthesis of novel sanguinarine derivatives have shown that this position can tolerate the addition of small, hydrophilic groups without abolishing its anticancer activity. For instance, derivatives with aminoethyl, aminopropyl, morpholinyl, and methoxy (B1213986) groups at the C6-position retained low micromolar inhibitory activity against non-small cell lung cancer (NSCLC) cell lines. nih.gov
Notably, the introduction of a cyano (CN) group at this position resulted in the most potent derivative in one study, with IC₅₀ values of 0.96 µM and 0.79 µM against A549 and H1975 lung cancer cells, respectively. nih.gov Conversely, adding bulkier groups like methyl (CH₃) or a carbonyl-containing substituent (CO) led to a complete loss of activity, suggesting that both the size and electronic properties of the substituent at the C6-position are critical determinants of efficacy. nih.gov
Further research on related compounds has indicated that the substitution patterns on the aromatic rings significantly influence activity. A general trend observed is that the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl, enhances cytotoxic activity, whereas electron-donating groups like methyl or methoxyl tend to reduce it. nih.gov
| Derivative ID | Substituent at C6-Position | A549 IC₅₀ (µM) | H1975 IC₅₀ (µM) |
|---|---|---|---|
| 8d | Aminoethyl | 1.5 | 1.1 |
| 8e | Aminopropyl | 1.3 | 1.4 |
| 8h | Morpholinyl | 1.3 | 1.0 |
| 8j | Methoxy | 1.9 | 1.8 |
| 8l | Cyano (CN) | 0.96 | 0.79 |
| 8k | Methyl (CH₃) | >30 | >30 |
| 8m | Carbonyl (CO) | >30 | >30 |
The quaternary ammonium (B1175870) group, which imparts a permanent positive charge on the nitrogen atom within the sanguinarine structure, is a cornerstone of its bioactivity. taylorandfrancis.commdpi.com SAR studies have confirmed that the iminium (C=N⁺) bond is critical for the compound's anti-cancer effects. nih.gov This cationic nature is pH-dependent; sanguinarine exists in its charged iminium form at physiological or lower pH, while it converts to a neutral alkanolamine form at higher pH values. nih.gov
The bioactivity is primarily associated with the charged iminium form. nih.govnih.gov This positive charge is crucial for its interaction with negatively charged biological macromolecules, most notably nucleic acids. Sanguinarine is an effective DNA and RNA intercalator, and it is specifically the iminium ion that binds to these structures, leading to cell cycle arrest and apoptosis. nih.gov The charge facilitates strong electrostatic interactions and helps to position the planar aromatic system between the base pairs of DNA. This interaction with key cellular targets is fundamental to its cytotoxic properties.
Computational Approaches in SAR Elucidation
In recent years, computational methods have become indispensable tools for elucidating the SAR of complex molecules like sanguinarine. These in-silico techniques provide insights into molecular interactions that are often difficult to observe experimentally.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method has been widely used to understand how sanguinarine interacts with various protein targets to exert its biological effects.
For example, docking simulations have suggested that sanguinarine inhibits Lysine-specific demethylase 1 (LSD1) by fitting into its active site and occupying a hydrophobic pocket composed of several amino acid residues, including Tyr761, Leu659, and Lys661. nih.gov The flat, polycyclic core of sanguinarine was predicted to form favorable π-π stacking interactions with the aromatic rings of specific residues within the protein's binding pocket. nih.gov Similar studies have shown that sanguinarine can bind effectively to other cancer-related proteins such as Vascular Endothelial Growth Factor (VEGF) and B-cell lymphoma 2 (Bcl-2), with good docking scores of -9.0 and -8.8, respectively. nih.govresearchgate.net Other research has identified sanguinarine as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), with a calculated binding energy of -10.7 kcal/mol, superior to the standard drug erlotinib. researchgate.net
| Protein Target | Predicted Binding Affinity/Score | Key Interacting Residues/Interactions | Reference |
|---|---|---|---|
| LSD1 | IC₅₀ = 0.4 µM (experimental) | Hydrophobic pocket (Tyr761, Leu659, Lys661, etc.), π-π stacking | nih.gov |
| VEGF | -9.0 (docking score) | Binding to receptor active site | nih.govresearchgate.net |
| Bcl-2 | -8.8 (docking score) | Binding to receptor active site | nih.govresearchgate.net |
| EGFR | -10.7 kcal/mol (binding energy) | Binding to receptor active site | researchgate.net |
| PKM2 | Appreciable binding affinity | Binding to PKM2 molecule | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to find correlations between the physicochemical properties of chemical structures and their biological activities. chemmethod.com By developing mathematical models, QSAR can predict the activity of novel compounds and help prioritize which derivatives to synthesize and test. nih.govmdpi.com
In the context of sanguinarine and its analogs, a QSAR study would involve several steps. First, a series of sanguinarine derivatives with known biological activities (e.g., IC₅₀ values) would be selected. Then, various molecular descriptors—numerical values that characterize the chemical properties of the molecules (such as steric, electronic, and hydrophobic features)—would be calculated for each analog. chemmethod.com Finally, statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) would be used to build a model that correlates these descriptors with the observed biological activity. chemmethod.com
Such a model could reveal which properties are most important for the desired activity. For instance, a QSAR model might quantitatively demonstrate that increasing electron-withdrawing character on a specific ring or decreasing the steric bulk at a certain position leads to higher potency. While specific, published QSAR models focused solely on sanguinarine analogs are not extensively detailed, this standard computational chemistry approach is a powerful tool for rational drug design based on the sanguinarine scaffold. mdpi.com
Density Functional Theory (DFT) Calculations for Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry to elucidate the electronic structure and reactivity of molecules. nih.gov In the context of sanguinarine and its analogs, DFT calculations provide valuable insights into their chemical behavior and potential interactions with biological targets, thereby complementing experimental Structure-Activity Relationship (SAR) studies. These theoretical calculations help in understanding the underlying electronic characteristics that govern the biological activity of these compounds. biointerfaceresearch.com
DFT methods are employed to calculate a range of molecular properties and reactivity descriptors. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. lsbu.ac.uk A smaller energy gap generally implies higher reactivity, suggesting that the molecule can be more easily excited and participate in chemical reactions. lsbu.ac.uk For instance, in a study on sultams derived from saccharin, a lower energy gap was correlated with higher cytotoxic activity. lsbu.ac.uk
Other important DFT-derived descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when a molecule accepts an electron.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons.
Global Hardness (η): Resistance of a molecule to change its electronic configuration.
Global Softness (S): The reciprocal of global hardness, indicating the ease of changing electronic configuration.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. mdpi.com
These quantum chemical descriptors can be correlated with the biological activities of a series of compounds to develop Quantitative Structure-Activity Relationship (QSAR) models. biolscigroup.us Such models provide a mathematical relationship between the chemical structure and biological activity, which can be used to predict the activity of novel compounds. nih.govnih.gov For example, QSAR studies on 1,2-benzodiazole derivatives and 2-thioarylalkyl benzimidazole (B57391) derivatives have successfully used DFT-calculated descriptors to build predictive models of their biological activity. researchgate.netbiolscigroup.us
In the case of sanguinarine, DFT calculations have been used to study its molecular structure and sites of action. mdpi.com Computational studies have also investigated the photogeneration of sanguinarine from its precursor dihydrosanguinarine (B1196270) and its cytotoxic mechanisms, employing DFT and Time-Dependent DFT (TD-DFT) to examine spectroscopic properties. mdpi.com While comprehensive QSAR studies directly linking a range of DFT reactivity descriptors to the anticancer activity of a series of sanguinarine analogs are still emerging, the principles from studies on other heterocyclic compounds provide a strong framework for how such analyses can elucidate the SAR of sanguinarine. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the biological activity of the parent molecule, a phenomenon that can be quantitatively described by DFT calculations. mdpi.com
Table 1: Key DFT-Calculated Reactivity Descriptors
| Descriptor | Symbol | Significance in Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. Higher energy indicates a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential | I | Energy needed to remove an electron. |
| Electron Affinity | A | Energy released upon gaining an electron. |
| Electronegativity | χ | Tendency to attract electrons. |
| Global Hardness | η | Resistance to change in electron distribution. |
| Global Softness | S | Inverse of hardness, indicates polarizability. |
| Electrophilicity Index | ω | Global electrophilic nature of a molecule. |
Rational Design Principles for Novel Compound Development
The insights gained from Structure-Activity Relationship (SAR) studies, increasingly supported by computational methods like DFT, form the foundation for the rational design of novel compounds based on the sanguinarine scaffold. nih.gov The goal is to develop new chemical entities with improved potency, selectivity, and reduced toxicity. nih.gov The process of rational drug design involves modifying the lead compound's structure to enhance its interaction with the biological target and improve its pharmacokinetic profile. frontiersin.org
Based on experimental and computational findings, several design principles for the development of new sanguinarine analogs can be outlined:
Modification of the C6 Position: Studies on sanguinarine derivatives have shown that the C6-position can be substituted with various groups to modulate activity. For instance, the introduction of hydrophilic groups at this position has been tolerated in anti-non-small cell lung cancer agents. rsc.org A notable example is the design of 6-cyano dihydrosanguinarine, a cyanide derivative that exhibited comparable anti-leukemic activity to sanguinarine but with lower cytotoxicity to normal cells. mdpi.com This highlights a key strategy: modifying the sanguinarine core to create derivatives that retain or enhance therapeutic efficacy while minimizing off-target effects.
Modulation of Electronic Properties: As suggested by QSAR principles and DFT studies on similar heterocyclic systems, the electronic nature of substituents plays a critical role in determining biological activity. researchgate.net The introduction of electron-withdrawing groups can enhance the electrophilicity of the sanguinarine core, potentially leading to stronger interactions with nucleophilic sites in target proteins or DNA. Conversely, electron-donating groups can alter the molecule's reactivity in a different manner. The rational selection of substituents based on their electronic effects, guided by computational predictions of reactivity descriptors (e.g., electrophilicity index, HOMO-LUMO gap), is a cornerstone of modern drug design. lsbu.ac.uk
Improving Drug-like Properties: Beyond direct target interaction, the rational design of sanguinarine analogs must consider pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Sanguinarine itself has limitations, including potential toxicity. nih.gov Structural modifications can be aimed at improving its safety profile. For example, creating prodrugs like dihydrosanguinarine, a metabolite of sanguinarine with different cytotoxic characteristics, represents a viable design strategy. nih.gov Computational tools can predict ADME properties in silico, allowing for the early-stage filtering of candidates that are unlikely to have favorable drug-like characteristics. nih.gov
Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design becomes a powerful approach. frontiersin.org Molecular docking studies, which predict the binding mode and affinity of a ligand to a receptor, can be used to design sanguinarine analogs that fit more effectively into the target's active site. nih.gov For example, in silico studies have explored the interaction of sanguinarine with targets like VEGF and Bcl-2, providing a basis for designing derivatives with enhanced binding to these cancer-related proteins. nih.gov This approach allows for the design of compounds with specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that can increase binding affinity and selectivity.
Pharmacokinetic and Biotransformation Research in Preclinical Systems
Absorption and Distribution Dynamics in Animal Models
Studies in rat models indicate that sanguinarine (B192314) is rapidly absorbed following oral administration. researchgate.net The time to reach maximum plasma concentration (Tmax) has been observed to be approximately 0.5 hours. researchgate.net The compound exhibits wide distribution throughout the body, as evidenced by a large apparent volume of distribution (Vz/F) of 134 L/kg in rats. researchgate.net
After a single oral dose in rats, a significant portion of the administered compound, over 42%, remains in the gastrointestinal tract. nih.govtandfonline.com The majority of the alkaloid was found in the gastrointestinal tract and the liver. tandfonline.com Both sanguinarine and its primary metabolite, dihydrosanguinarine (B1196270), have been detected in the plasma and liver of rats. nih.govtandfonline.com
Pharmacokinetic studies in pigs have also been conducted, showing rapid absorption after both intramuscular and oral administration. Following a single oral dose, sanguinarine and dihydrosanguinarine reached their maximum plasma concentrations (Cmax) at approximately 2.75 hours. nih.gov
Table 1: Pharmacokinetic Parameters of Sanguinarine in Animal Models An interactive data table based on research findings.
| Parameter | Species | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | Rat | ~0.5 hours | researchgate.net |
| Vz/F (Apparent Volume of Distribution) | Rat | 134 L/kg | researchgate.net |
| Cmax (Peak Plasma Concentration) | Pig (oral) | 3.41 ± 0.36 ng/ml | nih.gov |
| Tmax (Time to Peak Plasma Concentration) | Pig (oral) | 2.75 ± 0.27 hours | nih.gov |
| Cmax (Peak Plasma Concentration) | Pig (intramuscular) | 30.16 ± 5.85 ng/ml | nih.gov |
| Tmax (Time to Peak Plasma Concentration) | Pig (intramuscular) | 0.25 hours | nih.gov |
Identification and Characterization of Metabolic Pathways
The biotransformation of sanguinarine in preclinical models involves both Phase I and Phase II metabolic reactions. In vivo studies in rats have identified a total of 12 metabolites, with three found in plasma, four in urine, and nine in feces. mdpi.com The primary metabolic pathways include reduction, oxidation, demethylation, hydroxylation, and glucuronidation. mdpi.com
The initial and most significant step in sanguinarine metabolism in rats is a Phase I reduction reaction. nih.govtandfonline.com This reaction involves the reduction of the iminium bond of the sanguinarine molecule to form dihydrosanguinarine. nih.govtandfonline.com This conversion is considered a key detoxification pathway. benthamdirect.comnih.gov
Other identified Phase I reactions include oxidation, demethylation, and hydroxylation. mdpi.com In rat liver microsomes, metabolites have been identified resulting from the ring cleavage of sanguinarine followed by demethylation, as well as oxidation and the formation of a diol-sanguinarine metabolite from a putative epoxy-sanguinarine intermediate. mdpi.com
Phase II conjugation reactions serve to increase the water solubility of xenobiotics or their Phase I metabolites, facilitating their excretion. uomus.edu.iqreactome.org These reactions involve attaching small, polar endogenous molecules to the substrate. uomus.edu.iq For sanguinarine, glucuronidation has been identified as a key Phase II metabolic pathway in rats. mdpi.com One of the identified metabolites is a product of the glucuronidation of a hydroxylated intermediate. nih.gov
While glutathione (B108866) conjugation, which leads to the formation of mercapturic acids, is a major Phase II pathway for many compounds, specific evidence for its involvement in sanguinarine metabolism is not extensively detailed in the reviewed literature. uomus.edu.iq In general, Phase II reactions are considered true detoxifying pathways in drug metabolism. uomus.edu.iq
Cytochrome P450 (CYP) enzymes play a role in the metabolism of sanguinarine. Studies have shown that sanguinarine can inhibit several human CYP isoforms. It acts as a competitive inhibitor of CYP1A2, CYP2C9, and CYP3A4, and a noncompetitive inhibitor of CYP2C8. nih.gov Furthermore, it exhibits time- and NADPH-dependent inhibition of CYP1A2 and CYP3A4. nih.gov
In rat models, the induction of CYP1A has been shown to diminish the in vitro toxicity of sanguinarine in hepatocytes. nih.gov Sanguinarine demonstrates competitive inhibition of CYP1A2 and non-competitive inhibition of CYP1A1. nih.gov The aryl hydrocarbon receptor, which regulates enzymes like CYP1A1, is involved in metabolic signaling pathways that modulate the biological activity of sanguinarine. benthamdirect.comnih.gov
Table 2: Identified Metabolic Reactions of Sanguinarine An interactive data table summarizing metabolic pathways.
| Phase | Reaction Type | Key Metabolite(s)/Process | Involved Enzymes | Reference |
| Phase I | Reduction | Dihydrosanguinarine | Not specified | nih.govtandfonline.commdpi.com |
| Phase I | Oxidation | Oxidized metabolites | Cytochrome P450 | mdpi.com |
| Phase I | Demethylation | Demethylated metabolites | Cytochrome P450 | mdpi.com |
| Phase I | Hydroxylation | Hydroxylated metabolites | Cytochrome P450 | mdpi.com |
| Phase II | Glucuronidation | Glucuronide conjugates | UDP-glucuronosyltransferases | mdpi.comnih.gov |
Excretion Profiles and Half-Life Determination in Preclinical Species
In preclinical studies, sanguinarine and its primary metabolite, dihydrosanguinarine, are observed to be completely eliminated from the plasma and liver within 24 hours after administration. nih.govtandfonline.com In rats, these compounds were not detected in the urine. nih.govtandfonline.com A significant amount of orally administered sanguinarine is excreted through the feces, which is consistent with the finding that a large portion of the compound remains in the gastrointestinal tract. mdpi.comnih.gov
In pigs, the elimination half-life (T1/2) for both sanguinarine and dihydrosanguinarine was determined to be approximately 2.2 to 2.3 hours after a single oral administration. nih.gov Following intramuscular injection in pigs, both compounds were also completely cleared from the plasma within 24 hours. nih.gov
Table 3: Elimination Half-Life in Preclinical Models An interactive data table of elimination data.
| Compound | Species | Route | Half-Life (T1/2) | Reference |
| Sanguinarine | Pig | Oral | 2.33 ± 0.11 hours | nih.gov |
| Dihydrosanguinarine | Pig | Oral | 2.20 ± 0.12 hours | nih.gov |
Impact of Biotransformation on Compound Bioactivity and Bioavailability
The biotransformation of sanguinarine has a profound impact on its bioactivity and bioavailability. The poor intestinal absorption and subsequent metabolism contribute to its low oral bioavailability. researchgate.net
The primary metabolic step, the reduction of sanguinarine to dihydrosanguinarine, is consistently reported as a detoxification pathway. benthamdirect.comnih.gov Dihydrosanguinarine is noted to be less toxic than its parent compound. nih.govtandfonline.comwikipedia.org This conversion is a crucial step for detoxification within an organism, likely followed by elimination through Phase II reactions. mdpi.com The formation of dihydrosanguinarine might be the primary route of biotransformation and detoxification in hepatocytes. mdpi.com This metabolic conversion is significant because while the biological activities are often associated with the charged iminium form of sanguinarine, its uncharged alkanolamine form (favored at higher pH) has greater membrane permeability. mdpi.com The reduction to the dihydro form represents a definitive detoxification step, reducing the reactivity and potential toxicity of the compound before excretion. mdpi.com
Interactions with Complex Biological Systems in Preclinical Contexts
Modulation of the Microbiome Composition and Function (e.g., Intestinal Microbiota)
Preclinical evidence suggests that sanguinarine (B192314) chloride hydrate (B1144303) can significantly alter the composition and function of the intestinal microbiota. In a study involving mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, sanguinarine chloride hydrate administration effectively reversed the decrease in intestinal microbiota diversity caused by the condition. nih.gov It promoted the growth of beneficial bacteria, including Akkermansia, Alistipes, and norank_o_Clostridia_UCG-014. nih.gov
Similarly, research in yellow-feathered broilers has shown that dietary supplementation with sanguinarine modulates the gut microbiome. plos.orgnih.gov Analysis of 16S rRNA gene sequences revealed a significant decrease in species from the phylum Bacteroidetes and an increase in species from the phylum Firmicutes. plos.orgnih.gov This shift in the Firmicutes/Bacteroidetes ratio is often associated with changes in metabolic capacity and host health. plos.org In grass carp (B13450389) fed high-fat diets, sanguinarine supplementation also ameliorated the homeostasis of the intestinal microbiota, significantly increasing the abundance of Fusobacterium and Cetobacterium while decreasing the abundance of Firmicutes and Streptococcus. mdpi.com
Table 1: Effects of Sanguinarine on Intestinal Microbiota in Preclinical Models
| Model Organism | Condition | Key Microbiota Changes | Reference |
|---|---|---|---|
| Mice | DSS-induced colitis | Reversed decrease in diversity; Promoted Akkermansia, Alistipes, norank_o_Clostridia_UCG-014. | nih.gov |
| Broiler Chickens | Dietary supplementation | Increased Firmicutes; Decreased Bacteroidetes; Increased Firmicutes/Bacteroidetes ratio. | plos.orgnih.gov |
Influence on Metabolome Profiles (e.g., Short-Chain Fatty Acids, Endogenous Metabolites)
The modulation of the gut microbiome by sanguinarine is closely linked to changes in the host's metabolome, particularly the production of short-chain fatty acids (SCFAs). SCFAs are key products of bacterial fermentation of dietary fibers in the colon and play a crucial role in gut health and host metabolism. nih.govmdpi.com
In the DSS-induced colitis mouse model, the administration of this compound was found to modulate SCFA production. nih.gov A correlation analysis in this study demonstrated a positive association between several SCFAs—including butanoic acid, propanoic acid, isobutyric acid, isovaleric acid, valeric acid, and hexanoic acid—and the bacterial genus Colidextribacter. Conversely, Coriobacteriaceae_UCG-002 showed a negative correlation with butanoic acid, acetic acid, and propanoic acid. nih.gov
Beyond its influence on microbial metabolites, sanguinarine itself undergoes metabolic transformation in the body. In vivo and in vitro studies in pigs have shown that sanguinarine can be metabolized to dihydrosanguinarine (B1196270). nih.govresearchgate.net Further research in rats identified a total of 12 metabolites in plasma, urine, and feces. mdpi.com The primary metabolic pathways for sanguinarine include reduction, oxidation, demethylation, hydroxylation, and glucuronidation. researchgate.netmdpi.com
Regulation of Host Inflammatory and Immune Responses (e.g., Cytokine Expression, NF-κB Pathway)
Sanguinarine demonstrates significant regulatory effects on host inflammatory and immune responses, primarily through the modulation of cytokine expression and the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. nih.govmedicinacomplementar.com.br
In preclinical models of colitis, this compound has been shown to regulate the expression of key inflammatory cytokines. nih.gov It decreased the mRNA expression levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β), while regulating the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov In studies with H9c2 cardiomyocytes, sanguinarine attenuated the lipopolysaccharide (LPS)-induced increase in mRNA expression of IL-1β, IL-6, and TNF-α. nih.gov
A primary mechanism for this anti-inflammatory activity is the potent inhibition of the NF-κB pathway. medicinacomplementar.com.brresearchgate.net Sanguinarine has been found to suppress the activation of NF-κB induced by various agents, including TNF-α and IL-1. medicinacomplementar.com.br It achieves this by blocking the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm. medicinacomplementar.com.br This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes. medicinacomplementar.com.br Studies in mice with colitis confirmed a significant decrease in NF-κB p65 mRNA expression and a reduced protein level of phosphorylated NF-κB p65. nih.gov This suppression of the NF-κB pathway appears to be a central mechanism for sanguinarine's anti-inflammatory effects. mdpi.comnih.gov
Table 2: Sanguinarine's Regulation of Inflammatory Markers and Pathways
| System/Model | Key Findings | Mechanism | Reference |
|---|---|---|---|
| DSS-induced Colitis Mice | Decreased mRNA of IL-6, TNF-α, IL-1β. | Decreased NF-κB p65 expression and phosphorylation. | nih.gov |
| Human Myeloid ML-1a Cells | Suppressed TNF-α-induced NF-κB activation. | Inhibited IκBα phosphorylation and degradation. | medicinacomplementar.com.br |
| H9c2 Cardiomyocytes | Attenuated LPS-induced expression of IL-1β, IL-6, TNF-α. | Suppression of the TLR4/NF-κB signaling pathway. | nih.gov |
| Human TNBC Cells | Inhibited TNF-α-induced CCL2, IKBKE, and NF-κB signaling. | Inhibition of IKBKE/NF-κB/ERK1/2 signaling. | nih.gov |
Cross-talk with Xenobiotic Sensing Pathways (e.g., Aryl Hydrocarbon Receptor (AhR) Pathway)
Sanguinarine, as a polycyclic aromatic hydrocarbon (PAH), interacts with xenobiotic sensing pathways, most notably the Aryl Hydrocarbon Receptor (AhR) pathway. nih.gov The AhR is a ligand-activated transcription factor that regulates the biological response to a variety of environmental compounds. nih.govglpbio.com
Research conducted on human oral keratinocytes and tissues has demonstrated that sanguinarine activates this PAH-associated signaling cascade. nih.gov Exposure to sanguinarine leads to the activation of the AhR, resulting in its translocation to the nucleus where it binds to the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This formation of the AhR-ARNT complex initiates the increased expression of a suite of carcinogen-metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1). nih.gov
The study found that sanguinarine treatment resulted in the formation of the AhR-ARNT complex and induced AhR-associated gene expression. nih.gov This evidence confirms that sanguinarine activates PAH-associated metabolic pathways, indicating a clear cross-talk with this critical xenobiotic sensing system. nih.govresearchgate.net This interaction is significant as the AhR pathway is interconnected with various other signaling networks, and its activation can influence a range of physiological and pathological processes. nih.govnih.gov
Emerging Research Frontiers and Future Directions for Sanguinarine Chloride Hydrate
Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding
Modern research is moving beyond a single-target approach to understand the multifaceted effects of compounds like sanguinarine (B192314). Systems biology and network pharmacology offer powerful computational tools to elucidate the complex interactions between a drug, its multiple targets, and the intricate network of biological pathways. researchgate.net
Network pharmacology is a methodology that integrates systems biology, high-throughput screening, and computational analysis to explore the complex "drug-target-disease" relationship. nih.gove-century.us This approach has been instrumental in systematically analyzing the pharmacological mechanisms of sanguinarine. By constructing and analyzing networks of drug-target interactions, researchers can predict potential targets and pathways. For instance, a network pharmacology study identified 379 potential targets for sanguinarine, and by cross-referencing these with disease-related gene databases, researchers narrowed down 35 shared targets for a specific cancer type. nih.gov These analyses predict that sanguinarine may exert its effects through a network of multiple targeted proteins and pathways, including those related to apoptosis and cell cycle regulation. e-century.usnih.gov
These computational methods help to:
Identify multiple protein targets for sanguinarine. researchgate.net
Understand its mechanism of action on a systemic level. nih.gov
Predict its efficacy in complex, multifactorial diseases. researchgate.net
Accelerate the identification of new therapeutic applications. nih.gov
One study utilized nine drug target prediction databases to identify potential targets, which were then compared with disease-related targets from genomic databases to pinpoint key intersections. nih.gov Another analysis used similar methods to map interactions, revealing connections to pathways involved in apoptosis and platinum drug resistance. e-century.us This holistic view is crucial for developing a comprehensive understanding of sanguinarine's biological activity.
Preclinical Evaluation of Combination Strategies with Other Research Compounds
To enhance therapeutic efficacy, researchers are exploring the use of sanguinarine chloride hydrate (B1144303) in combination with other compounds. Preclinical studies suggest that sanguinarine can act synergistically with various agents, potentially allowing for more effective outcomes.
Combination strategies are a promising avenue in research, particularly in oncology. nih.gov Sanguinarine has been shown to be an effective synergist when combined with other alkaloids, phenolics, and terpenoids. nih.gov Studies have demonstrated that combining non-toxic concentrations of sanguinarine with the chemotherapeutic agent doxorubicin (B1662922) can synergistically enhance its cytotoxicity in multi-drug resistant cancer cells. The addition of a third compound, digitonin, further amplified this effect, highlighting the potential of multi-compound combinations.
Another study found that sanguinarine chloride, when combined with panobinostat, THZ1, gemcitabine, or (+)-JQ-1, increased the anti-SCLC (Small Cell Lung Cancer) effect compared to treatment with either agent alone. nih.gov These findings suggest that sanguinarine can enhance the efficacy of other compounds by promoting mechanisms like cell cycle arrest. nih.gov
| Combination Compound | Observed Preclinical Effect | Research Context | Reference |
|---|---|---|---|
| Doxorubicin | Synergistically sensitized multi-drug resistant cancer cells and enhanced cytotoxicity. | Multi-drug resistance in Caco-2 and CEM/ADR5000 cells | |
| Doxorubicin + Digitonin | Showed even more powerful synergistic effects than the two-drug combination. | Multi-drug resistance in Caco-2 cells | |
| Panobinostat | Increased anti-SCLC effect through enhanced cell cycle arrest. | Small Cell Lung Cancer (SCLC) | nih.gov |
| THZ1 | Enhanced anti-SCLC effect compared to single-agent treatment. | Small Cell Lung Cancer (SCLC) | nih.gov |
| Gemcitabine | Increased anti-SCLC effect compared to single-agent treatment. | Small Cell Lung Cancer (SCLC) | nih.gov |
| (+)-JQ-1 | Increased anti-SCLC effect compared to single-agent treatment. | Small Cell Lung Cancer (SCLC) | nih.gov |
Development of Advanced Preclinical Delivery Systems and Formulation Strategies for Research Compounds
A significant challenge in the preclinical development of natural compounds like sanguinarine is their suboptimal pharmacokinetic properties, such as low chemical stability and poor oral bioavailability. nih.gov To overcome these hurdles, researchers are developing advanced delivery systems and formulation strategies.
Novel methods such as liposomes, nanoparticles, and micelles provide an exciting approach to alleviate these problems and broaden the compound's pharmacokinetic profile. nih.govresearchgate.net These delivery systems can protect the compound from degradation, improve its solubility, and enable more targeted delivery to specific tissues or cells, thereby enhancing its potential efficacy and allowing for more controlled preclinical studies. The utilization of these nanotechnologies is a key area of focus to improve the utility of sanguinarine in a research context. nih.gov
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While sanguinarine is known to interact with a wide range of cellular components, ongoing research continues to uncover novel biological targets and previously unknown mechanisms of action. These discoveries are crucial for fully understanding its biological effects and identifying new avenues for investigation.
Recent studies have identified several new molecular targets for sanguinarine:
AURKA and CDK2: A study integrating network pharmacology and bioinformatics identified sanguinarine as a potential dual inhibitor of Aurora Kinase A (AURKA) and Cyclin-Dependent Kinase 2 (CDK2), suggesting a role in regulating DNA replication and cell cycle progression. nih.gov
Telomerase/hTERT: Sanguinarine chloride has been identified as a potent inhibitor of the expression and activity of telomerase, an enzyme crucial in stem cells and the vast majority of human cancers. nih.gov It appears to directly inhibit telomerase activity and also binds to telomeric G-quadruplex DNA. nih.gov
BRD4: Research has identified the bromodomain-containing protein 4 (BRD4), an epigenetic modifier, as a new target of sanguinarine. researchgate.net This interaction was shown to suppress cell proliferation and migration in preclinical models of clear cell renal cell carcinoma. researchgate.net
Furthermore, new mechanisms of action are being elucidated. For example, sanguinarine has been found to exert an anti-SCLC effect by upregulating the expression of CDKN1A, a cyclin-dependent kinase inhibitor. nih.gov It is also known to stimulate apoptosis through the production of reactive oxygen species (ROS), which is associated with the activation of the JNK and NF-κB signaling pathways. medchemexpress.com The compound's activity is linked to the disruption of multiple signaling pathways, including PI3K/Akt/mTOR, MAPK, and JAK/STAT. researchgate.netnih.gov
Application of Synthetic Biology for Sustainable Production or Engineered Modifications
The production of sanguinarine traditionally relies on its extraction from plant sources. Synthetic biology offers a transformative alternative for sustainable production and the creation of novel derivatives. nih.gov This field provides tools to engineer microorganisms like yeast or bacteria to produce complex natural products. nih.gov
The biosynthesis of sanguinarine involves a complex series of enzymatic reactions starting from tyrosine derivatives. mdpi.com Key enzymes in this pathway, such as norcoclaurine synthase (NCS) and the berberine (B55584) bridge enzyme (BBE), have been identified. mdpi.com By understanding this pathway, metabolic engineering and synthetic biology approaches can be applied. This involves transferring the entire biosynthetic route into a microbial "chassis organism" and optimizing it for high-yield production. mdpi.com
This approach offers several advantages:
Sustainability: Reduces reliance on potentially slow-growing or scarce plant sources.
Consistency: Provides a more reliable and controllable production process compared to agricultural extraction.
Engineering: Enables the creation of novel sanguinarine derivatives by introducing modified enzymes into the pathway, potentially leading to compounds with improved properties. nih.gov
The successful engineering of S. cerevisiae to produce artemisinic acid, a precursor to an antimalarial drug, serves as a prime example of the power of synthetic biology to provide a stable source of complex plant-derived compounds. nih.gov Similar strategies hold great promise for the production of sanguinarine and its analogs.
Addressing Key Research Gaps and Challenges in Mechanistic Elucidation
Despite significant progress, several research gaps and challenges remain in the complete mechanistic elucidation of sanguinarine chloride hydrate. Addressing these is critical for advancing the compound's journey in preclinical research.
One of the primary challenges is its low chemical stability and poor oral bioavailability, which complicates experimental reproducibility and interpretation. nih.gov While advanced delivery systems offer a solution, more research is needed to optimize these formulations.
Furthermore, although numerous molecular targets have been identified, the complete and detailed mechanism of action remains elusive. nih.gov Research is often focused on its effects in specific contexts, but a comprehensive understanding of how it affects a whole biological system is not yet complete. nih.gov The precise interplay between its various targets and its impact on signaling network dynamics requires further in-depth investigation. For example, while it is known to inhibit the proliferation of various cell types, the exact underlying mechanisms are not fully comprehensive, hindering more in-depth study and application. nih.gov Future research must focus on integrating data from genomics, proteomics, and metabolomics to build a more complete picture of its systemic effects.
Q & A
Q. What are the recommended methods for characterizing the purity and concentration of sanguinarine chloride hydrate in experimental setups?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis, achieving ≥98.0% accuracy . For concentration determination, spectrophotometric analysis at 327 nm in acidic aqueous solutions is recommended, using a molar absorption coefficient (ε) of 3 × 10⁷ M⁻¹ cm⁻¹ . Calibration curves should be prepared using standardized reference materials to ensure reproducibility.
Q. How should researchers determine the water content in this compound, and why is this critical for experimental reproducibility?
- Methodological Answer : Gravimetric analysis via controlled dehydration is ideal. Heat the compound to a defined temperature (e.g., 110°C) until constant mass is achieved, and calculate the percent water loss . Accurate quantification of hydrate water is essential, as it influences solubility, stability, and reactivity in biological assays.
Q. What are the critical considerations for preparing stable aqueous solutions of this compound given its chemical properties?
- Methodological Answer : Use acidic aqueous solutions (pH <7) to maintain stability, as the compound’s solubility and spectral properties are pH-dependent . Protect solutions from light to prevent photodegradation. Pre-experiment solubility testing in target buffers (e.g., phosphate-buffered saline) is advised to avoid precipitation.
Advanced Research Questions
Q. What experimental strategies can be employed to investigate the dual antimicrobial and cytotoxic effects of this compound observed in different cell models?
- Methodological Answer : Conduct parallel assays:
- Antimicrobial : Measure MIC/MBC against pathogens like S. aureus (e.g., MIC = 128 µg·mL⁻¹, MBC = 256 µg·mL⁻¹) using ATP-based viability assays .
- Cytotoxicity : Use human cell lines (e.g., gingival fibroblasts) and quantify viability with Alamar Blue® or tetrazolium dyes, noting cytotoxic thresholds (e.g., 0.73 µM in fibroblasts) .
- Selectivity Index : Compare therapeutic (antimicrobial) and toxic concentrations to assess safety margins.
Q. How can researchers address discrepancies in reported minimum inhibitory concentrations (MICs) of this compound across different bacterial strains?
- Methodological Answer : Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines. Variables affecting MICs include:
- Bacterial strain specificity (e.g., S. aureus vs. Candida biofilms) .
- Culture conditions (e.g., broth composition, incubation time).
- Compound stability in assay media. Validate results with independent methods like time-kill assays .
Q. What molecular techniques are recommended for elucidating the mechanism of this compound’s inhibition on human serum paraoxonase-I (PON-I) activity?
- Methodological Answer :
- Enzyme kinetics : Determine IC₅₀ values (e.g., 1.347 µM for PON-I) via dose-response curves .
- Molecular docking : Use software like AutoDock to predict binding interactions with PON-I’s active site, supported by site-directed mutagenesis .
- Structural analysis : Pair with X-ray crystallography or cryo-EM to visualize binding conformations.
Q. How should researchers design experiments to evaluate the anti-angiogenic potential of this compound while accounting for its cytotoxic effects?
- Methodological Answer :
- In vitro models : Use human umbilical vein endothelial cells (HUVECs) in Matrigel® tube formation assays. Quantify total tube length reduction at sub-cytotoxic doses (e.g., <0.5 µM) .
- Dose optimization : Pre-screen cytotoxicity in HUVECs using Alamar Blue® to identify non-toxic working concentrations .
- Pathway analysis : Validate anti-angiogenic mechanisms via Western blotting for VEGF or HIF-1α expression.
Q. What biochemical approaches can be utilized to verify this compound’s role in modulating the AKT/PI3K signaling pathway observed in cancer cells?
- Methodological Answer :
- Phosphorylation profiling : Use Western blotting to detect changes in phosphorylated AKT (Ser473) and PI3K subunits in treated vs. untreated cells .
- Kinase activity assays : Measure PI3K activity via ELISA-based kits using phosphatidylinositol substrates.
- Genetic knockdown : Apply siRNA targeting AKT/PI3K to confirm pathway dependency in apoptosis assays .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on this compound’s cytotoxicity (e.g., 0.73 µM in fibroblasts vs. higher thresholds in cancer cells)?
- Methodological Answer : Differences arise from cell-type specificity (e.g., fibroblasts vs. TNBC cells) and assay endpoints (ATP depletion vs. apoptosis markers). To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
